Isoquinolin-8-ylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
isoquinolin-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCMKNFWHLIGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NC=CC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657367 | |
| Record name | Isoquinolin-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721401-43-0 | |
| Record name | Isoquinolin-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Isoquinolin-8-ylboronic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in numerous alkaloids, such as papaverine and berberine, has long established its importance in medicinal chemistry.[2] In modern drug discovery, the isoquinoline scaffold is a key component in the design of therapeutic agents, including kinase inhibitors for oncology.[3] The functionalization of this scaffold is paramount for modulating pharmacological properties, and in this context, organoboron reagents have become indispensable tools.
This guide provides a comprehensive technical overview of Isoquinolin-8-ylboronic acid, a versatile building block that enables the strategic introduction of the isoquinoline moiety into complex molecules. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions, and explore its applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique attributes of this reagent in their work.
Chemical and Structural Properties of this compound
This compound is a stable, solid organic compound that serves as a key intermediate in organic synthesis.[4] Its structure features a boronic acid group (-B(OH)₂) at the 8-position of the isoquinoline ring system. This specific substitution pattern offers unique steric and electronic properties that can be exploited in synthetic design.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for handling, reaction setup, and purification of the compound.
| Property | Value | Reference(s) |
| CAS Number | 721401-43-0 | [5] |
| Molecular Formula | C₉H₈BNO₂ | [5] |
| Molecular Weight | 172.98 g/mol | [5] |
| Appearance | Yellow to beige solid | [5] |
| Melting Point | Not explicitly stated, but expected to be a high-melting solid. | |
| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. | Inferred from reaction conditions. |
| pKa (Predicted) | 7.46 ± 0.30 | [4] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere. | [5] |
Structural Representation
The chemical structure of this compound is depicted below. The presence of the nitrogen atom in the isoquinoline ring influences the electronic nature of the boronic acid, which can affect its reactivity in cross-coupling reactions.
Caption: Chemical structure of this compound.
Synthesis and Reactivity: A Practical Guide
The synthesis of this compound is typically achieved from the corresponding 8-haloisoquinoline. The following protocol provides a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is based on a lithium-halogen exchange followed by borylation.
Materials and Reagents:
-
8-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq) and anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The causality for this low temperature is to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.
-
Borylation: After stirring at -78 °C for 1 hour, add trimethyl borate (2.0 eq) dropwise. The borate ester is a key reagent that traps the aryllithium species.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour. The reaction is then carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution. This hydrolysis step converts the borate ester to the desired boronic acid.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with saturated brine, and dried over anhydrous Na₂SO₄.
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6]
Mechanistic Considerations for Heterocyclic Coupling
The Suzuki-Miyaura coupling with nitrogen-containing heterocycles can present challenges. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] Therefore, the choice of ligand, base, and solvent is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[8][9]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The ability to introduce the isoquinoline moiety into various molecular frameworks makes this compound a valuable reagent in both medicinal chemistry and materials science.
Drug Discovery: A Scaffold for Kinase Inhibitors
The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of the dual epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, Lapatinib, involves the coupling of a quinazoline core with a side chain, a transformation that can be achieved through Suzuki-Miyaura coupling.[10][11] While the specific synthesis of Lapatinib does not use this compound, it exemplifies the importance of boronic acids in constructing such complex, biologically active molecules. The use of this compound allows for the exploration of novel chemical space in the design of next-generation kinase inhibitors.
Caption: A logical workflow for the use of this compound in drug discovery.
Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules. Its well-defined chemical and physical properties, coupled with its reactivity in the robust Suzuki-Miyaura cross-coupling reaction, make it a valuable tool for researchers in both academia and industry. The ability to readily introduce the medicinally relevant isoquinoline scaffold opens up new avenues for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Furthermore, its potential application in the development of advanced materials for OLEDs underscores its versatility. This guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical applications, with the aim of empowering scientists to effectively utilize this reagent in their research endeavors.
References
- 1. CN112142723B - OLED material and preparation method and application thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 11. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
Introduction: The Significance of Isoquinolin-8-ylboronic acid in Modern Chemistry
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 8-isoquinolinyl-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
Spectroscopic Characterization of Isoquinolin-8-ylboronic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of isoquinolin-8-ylboronic acid, a key building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide is structured to provide not only raw data but also expert interpretation and procedural insights, reflecting a deep understanding of both the molecule and the analytical techniques.
Introduction to this compound
This compound (CAS No. 721401-43-0) is a bifunctional organic compound featuring an isoquinoline core and a boronic acid moiety.[2][3] This unique combination of a heteroaromatic system and a versatile functional group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules with potential biological activities.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoquinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the boronic acid group. Based on the analysis of similar aromatic boronic acids and isoquinoline derivatives, the predicted ¹H NMR chemical shifts in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 | 9.2 - 9.4 | s |
| H3 | 8.5 - 8.7 | d |
| H4 | 7.8 - 8.0 | d |
| H5 | 7.6 - 7.8 | t |
| H6 | 8.0 - 8.2 | d |
| H7 | 7.9 - 8.1 | d |
| B(OH)₂ | 8.3 - 8.5 | br s |
Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.
The protons on the pyridine ring (H1 and H3) are expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atom. The protons on the benzene ring will also exhibit characteristic splitting patterns based on their coupling with neighboring protons. The broad singlet for the B(OH)₂ protons is due to chemical exchange and the quadrupolar nature of the boron nucleus.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom attached to the boron (C8) is expected to have a broad signal due to quadrupolar relaxation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 152 - 154 |
| C3 | 143 - 145 |
| C4 | 120 - 122 |
| C4a | 136 - 138 |
| C5 | 128 - 130 |
| C6 | 130 - 132 |
| C7 | 127 - 129 |
| C8 | 130 - 135 (broad) |
| C8a | 128 - 130 |
Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that is highly sensitive to the coordination environment of the boron atom. For this compound, a single, broad resonance is expected in the range of δ 28-34 ppm, which is characteristic of a trigonal planar arylboronic acid.
Experimental Protocol for NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Caption: Standard workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the B-O, O-H, C-B, and aromatic C-H and C=C/C=N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3200 | O-H stretch (boronic acid) | Strong, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1620 - 1580 | Aromatic C=C and C=N stretch | Medium to Strong |
| 1400 - 1300 | B-O stretch | Strong |
| 1200 - 1100 | C-B stretch | Medium |
| 900 - 650 | Aromatic C-H out-of-plane bend | Strong |
The broad O-H stretching band is a hallmark of boronic acids and is due to hydrogen bonding. The strong B-O stretching absorption is another key diagnostic peak.
Experimental Protocol for IR Data Acquisition
Caption: Standard workflow for FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Expected Mass Spectrometric Data
For this compound (C₉H₈BNO₂), the exact mass is 173.0648 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak.
| Ion | Calculated m/z |
| [M+H]⁺ | 174.0726 |
| [M+Na]⁺ | 196.0546 |
A synthesis of this compound reported an LCMS analysis showing an [M+H]⁺ ion at m/z 174.1, which is consistent with the expected molecular weight.
Predicted Fragmentation Pathway
Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentations. A plausible fragmentation pathway is the loss of water from the boronic acid moiety.
Caption: Predicted fragmentation of the [M+H]⁺ ion.
Experimental Protocol for MS Data Acquisition
References
An In-depth Technical Guide on the Solubility and Stability of Isoquinolin-8-ylboronic Acid
Introduction: The Strategic Importance of Isoquinolin-8-ylboronic Acid in Modern Synthesis
This compound (CAS No. 721401-43-0) is a pivotal reagent in contemporary organic synthesis and drug discovery.[1] As a bifunctional molecule, it incorporates the rigid, aromatic isoquinoline scaffold, a common motif in numerous biologically active compounds, with the versatile boronic acid functional group. This unique combination makes it an invaluable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of carbon-carbon bonds and the synthesis of complex molecular architectures.[2] Its application extends from the development of novel pharmaceutical agents to the creation of advanced materials.[2]
However, the successful application of this compound is critically dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability. Like many heteroaromatic boronic acids, it presents unique challenges related to its limited stability, which can impact storage, reaction efficiency, and reproducibility.[3][4] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causal factors governing its behavior in various solvent systems and under different environmental stressors, providing a framework for its rational handling, storage, and application.
Part 1: Solubility Profile of this compound
A precise understanding of solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications. While specific quantitative solubility data for this particular isomer is not extensively published, we can infer its likely behavior based on the known properties of analogous compounds, such as other isoquinoline boronic acid isomers and phenylboronic acid, and the inherent characteristics of the isoquinoline moiety.
Predicted Solubility in Organic Solvents
The solubility of boronic acids is largely dictated by the polarity of the solvent and the potential for hydrogen bonding. For this compound, the presence of both a polar boronic acid group and a moderately polar isoquinoline ring system suggests a nuanced solubility profile.
Based on general principles and data from analogous compounds, the following qualitative solubility trends are anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate both the boronic acid hydroxyl groups and the isoquinoline nitrogen. Isoquinoline-4-boronic acid is known to be soluble in DMSO.[5] |
| Alcohols | Methanol, Ethanol | High to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. Isoquinoline-4-boronic acid is reported to be soluble in ethanol.[5] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Ethers are good hydrogen bond acceptors and are known to be effective solvents for Suzuki-Miyaura reactions involving boronic acids. Phenylboronic acid exhibits high solubility in ethers.[6] |
| Ketones | Acetone | Moderate | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid is highly soluble in acetone.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and cannot engage in hydrogen bonding as effectively as the aforementioned classes. |
| Hydrocarbons | Hexanes, Toluene | Very Low | The nonpolar nature of these solvents makes them poor choices for solvating the polar this compound. This property can be exploited for precipitation or purification. |
Aqueous Solubility and the Influence of pH
The aqueous solubility of this compound is expected to be highly dependent on pH due to the presence of two ionizable groups: the boronic acid moiety and the basic isoquinoline nitrogen atom.
-
The Boronic Acid Group: Boronic acids are weak Lewis acids that exist in equilibrium with their corresponding anionic boronate species. This equilibrium is pH-dependent, with the pKa of many arylboronic acids falling in the range of 8-10.[7]
-
The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is basic (pKa of quinoline, a close analog, is approximately 4.9) and will be protonated under acidic conditions to form a cationic isoquinolinium species.[8]
This dual nature leads to a characteristic "U-shaped" solubility profile with respect to pH:
-
At low pH (pH < 4): The isoquinoline nitrogen is protonated, forming a salt which is expected to have significantly higher aqueous solubility.
-
At near-neutral pH (pH 5-8): The molecule is likely to be in its neutral form, exhibiting its lowest intrinsic solubility.
-
At high pH (pH > 9): The boronic acid group deprotonates to form the anionic boronate, which is more water-soluble.
The interplay of these equilibria is crucial for applications in biological systems and for developing aqueous-based reaction or purification protocols.
Caption: pH-dependent species and their expected aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For precise quantitative data, the OECD 105 shake-flask method is a reliable and widely accepted standard.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatted shaker bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
Validated analytical method (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that equilibrium is reached with a saturated solution.
-
Equilibration: Place the flask in a thermostatted shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid transferring any solid particles. Centrifugation or filtration is highly recommended to ensure a clear solution.
-
Quantification: Dilute the saturated solution gravimetrically or volumetrically with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method like HPLC-UV.
-
Calculation: Back-calculate the concentration in the original undiluted sample to determine the equilibrium solubility. The experiment should be performed in triplicate to ensure reproducibility.
Part 2: Chemical Stability and Degradation Pathways
The stability of this compound is a paramount concern for its storage and use, particularly in the context of sensitive applications like pharmaceutical synthesis where impurity control is critical. Heteroaromatic boronic acids are known to be susceptible to several degradation pathways.[9]
Major Degradation Pathways
A. Protodeboronation (Hydrolysis): This is one of the most common degradation pathways for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding isoquinoline.[10] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of certain metals. The rate of protodeboronation is highly dependent on the electronic properties of the aromatic ring and the pH of the medium.
B. Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of 8-hydroxyisoquinoline. This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. Oxidative degradation can be a significant issue during storage and under reaction conditions, especially in the presence of reactive oxygen species.[11][12]
C. Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium, but the formation of boroxines can complicate stoichiometry in reactions if not accounted for, as it sequesters the active monomeric boronic acid. Storing the compound under dry, inert conditions helps to minimize boroxine formation.
Caption: Key degradation pathways of this compound.
Factors Influencing Stability
-
Temperature: Elevated temperatures accelerate all degradation pathways. Therefore, it is recommended to store this compound at refrigerated temperatures (2-8 °C).[1]
-
Atmosphere: Exposure to atmospheric oxygen and moisture can promote oxidation and hydrolysis, respectively. Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial for long-term stability.[1]
-
pH: As discussed, both acidic and basic conditions can catalyze protodeboronation. The stability of the C-B bond is often greatest in a specific, narrow pH range.
Stabilization Strategies: The Utility of Boronic Esters
A highly effective strategy to mitigate the instability of heteroaromatic boronic acids is their conversion to more stable derivatives, such as boronic esters. These esters protect the boronic acid moiety from degradation and can often be used directly in cross-coupling reactions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are resistant to degradation under ambient conditions.[9] They are designed for slow release of the active boronic acid under specific basic conditions, making them ideal for reactions where the free boronic acid is unstable.[3]
-
DABO Boronates: Diethanolamine (DABO) adducts are another class of air-stable, often crystalline solids.[4] They can be easily prepared and stored for extended periods without noticeable degradation and can be used directly in Suzuki-Miyaura reactions.[4]
The use of these stable precursors can significantly improve the reliability and reproducibility of reactions involving this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method, in line with ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from stress:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., at 60-80 °C).
-
Photolytic Stress: Expose the solution to a light source specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13] A dark control should be run concurrently.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA or UPLC-MS method.[14] The method must be capable of separating the parent compound from all major degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and identify the retention times of the degradation products. For UPLC-MS analysis, obtain the mass-to-charge ratio of the degradants to aid in their structural elucidation.
Conclusion: A Framework for Rational Use
This compound is a powerful synthetic tool, but its effective use hinges on a clear understanding and control of its solubility and stability. While quantitative data remains sparse, a robust working model can be constructed from the behavior of analogous compounds and fundamental chemical principles. The key takeaways for any researcher or drug development professional are:
-
Solvent Selection: Choose polar aprotic or alcoholic solvents for high solubility. Be mindful of the pronounced pH-dependence of its aqueous solubility.
-
Storage and Handling: Always store under refrigerated (2-8 °C), dry, and inert conditions, protected from light.
-
Mitigating Instability: For critical applications or long-term storage, conversion to a stable derivative like a MIDA or DABO boronate is a highly recommended and field-proven strategy.
-
Analytical Diligence: Employ validated, stability-indicating analytical methods (e.g., HPLC, UPLC-MS) to monitor purity and degradation, especially when using the compound in GMP environments.
By adhering to these principles, scientists can harness the full synthetic potential of this compound, ensuring more reliable, reproducible, and successful outcomes in their research and development endeavors.
References
- 1. This compound | 721401-43-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Isoquinolin-8-ylboronic Acid in Modern Medicinal Chemistry
Abstract
Isoquinolin-8-ylboronic acid has emerged as a pivotal building block in medicinal chemistry, primarily serving as a versatile reagent for introducing the medicinally significant isoquinoline scaffold into complex molecules. The isoquinoline core is a privileged structure, present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, properties, and strategic applications of this compound. We delve into its central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed mechanistic insights and actionable experimental protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications, particularly in the design of novel kinase inhibitors and other therapeutic agents.
The Strategic Importance of the Isoquinoline Scaffold and Boronic Acids
The Isoquinoline Moiety: A Privileged Structure in Drug Discovery
The isoquinoline skeleton, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of many biologically active compounds.[3][4] Its structural rigidity, combined with the hydrogen-bonding capability of the nitrogen atom, allows it to effectively interact with a multitude of biological targets. Consequently, isoquinoline derivatives have demonstrated a remarkable range of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[1][3][5] At least 38 drugs in clinical use or trials are based on this scaffold, highlighting its importance in pharmaceutical research and development.[2]
Boronic Acids: Versatile Tools for Carbon-Carbon Bond Formation
Boronic acids and their derivatives have become indispensable tools in synthetic organic chemistry due to their stability, low toxicity, and versatile reactivity.[6][7] Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[8] This reaction's reliability, functional group tolerance, and mild conditions have made it a favored strategy in the synthesis of complex pharmaceutical intermediates. The boronic acid functional group acts as a stable yet reactive handle, enabling the precise and efficient coupling of molecular fragments.[9]
This compound: A Key Intermediate
This compound (CAS 721401-43-0) synergistically combines the desirable features of both the isoquinoline scaffold and the boronic acid functional group.[10][11] It serves as a key reagent for incorporating the isoquinoline moiety at the C-8 position, providing a distinct vector for molecular elaboration compared to other isomers. This strategic placement allows for the exploration of unique chemical space in structure-activity relationship (SAR) studies, making it an invaluable asset in the drug discovery pipeline.[11][12]
Physicochemical Properties and Handling
Core Properties
Understanding the fundamental properties of this compound is critical for its effective use and storage.
| Property | Value | References |
| CAS Number | 721401-43-0 | [10][13] |
| Molecular Formula | C₉H₈BNO₂ | [10][11][14] |
| Molecular Weight | 172.98 g/mol | [11][15] |
| Appearance | Yellow to beige solid powder | [11] |
| Purity | Typically ≥95-97% | [10][11] |
| Predicted Boiling Point | 419.1 ± 37.0 °C | [12][14] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [12][14] |
Handling and Storage Recommendations
Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides, and oxidative decomposition.[16] Proper handling is essential to maintain reagent integrity.
-
Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation.[10][14]
-
Handling: Use in a well-ventilated area, avoiding inhalation of dust. Standard personal protective equipment (gloves, safety glasses) should be worn.[12] The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[10][14]
Synthesis of this compound
Rationale for the Synthetic Route
The most common and reliable method for synthesizing aryl boronic acids is through a lithium-halogen exchange followed by borylation. This route is favored because the starting material, 8-bromoisoquinoline, is commercially available, and the reaction conditions are well-established and scalable. The use of n-butyllithium at low temperatures ensures efficient metal-halogen exchange while minimizing side reactions. Quenching the resulting aryllithium intermediate with an electrophilic boron source, such as trimethyl borate, followed by acidic workup, reliably yields the desired boronic acid.[17]
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[17]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq, e.g., 2.0 g, 9.6 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, e.g., 2.5 M in hexanes, 4.2 mL, 10.6 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 8-isoquinolinyllithium intermediate occurs during this time.
-
Borylation: Add trimethyl borate (B(OMe)₃, 2.0 eq, e.g., 2.0 g, 19.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, slowly warm the reaction mixture to 0 °C and hold at this temperature for 1 hour.
-
Quenching and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Workup: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to afford this compound as a light-yellow solid (yields are typically around 40-50%).[17]
Synthesis Workflow Diagram
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Mechanistic Overview
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the isoquinoline C-8 position and an sp²- or sp³-hybridized carbon of an organohalide or pseudohalide.[18][19] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the key transmetalation step.[18] The choice of catalyst (specifically the ligand), base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation or homocoupling.
The Catalytic Cycle
The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[8]
-
Transmetalation: The base activates the boronic acid (R²) to form a more nucleophilic borate complex, which then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[19]
Applications in Medicinal Chemistry & Drug Design
A Gateway to Novel Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[20] The isoquinoline scaffold is a proven pharmacophore for kinase inhibition.[21] By using this compound in Suzuki couplings, medicinal chemists can rapidly synthesize libraries of novel biaryl compounds to probe the active sites of kinases like JNK, PI3K, and Rho-associated coiled-coil containing protein kinase (ROCK).[21][22][23] For instance, a study on isoquinolin-1(2H)-ones demonstrated that introducing various pyrimidine motifs at the C-8 position via Suzuki coupling significantly enhanced antitumor activities.[22]
Workflow for Structure-Activity Relationship (SAR) Studies
This compound is an ideal reagent for systematic SAR exploration. A diverse array of aryl and heteroaryl halides can be coupled to the fixed isoquinoline core, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
Representative Protocol: Synthesis of an 8-Aryl-Isoquinoline Scaffold
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
-
Reagent Preparation: In a microwave vial or reaction tube, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand. The choice is critical and depends on the substrate; a common system is Pd(PPh₃)₂Cl₂ (0.05 eq) with a specialized ligand like Sphos (0.1 eq).[22]
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O in a 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture, either conventionally or using microwave irradiation (e.g., 100-120 °C), until reaction completion is observed by TLC or LC-MS analysis.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 8-aryl-isoquinoline derivative.
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | [22] |
| Ligand | SPhos, XPhos, PPh₃ | [22] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [19][22] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | [19][22] |
| Temperature | 80 - 120 °C | [22] |
Broader Therapeutic Potential
While oncology is a major focus, the versatility of the isoquinoline scaffold means that derivatives synthesized from this compound have potential applications across numerous therapeutic areas. These include the development of novel agents against bacterial infections, viral diseases (including HIV), and inflammatory conditions.[3][5]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that unlocks access to a rich and pharmacologically validated area of chemical space. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions provides a robust and flexible platform for the synthesis of diverse molecular libraries. For medicinal chemists, it represents an efficient starting point for SAR campaigns aimed at discovering and optimizing novel therapeutics, particularly in the competitive field of kinase inhibitors. As drug discovery moves towards more complex modalities, the fundamental building blocks that enable rapid and reliable synthesis will remain paramount. The continued application of this compound is certain to contribute to the development of the next generation of innovative medicines.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 721401-43-0 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chembk.com [chembk.com]
- 13. chemuniverse.com [chemuniverse.com]
- 14. 8-isoquinolinyl-boronic acid | 721401-43-0 [chemicalbook.com]
- 15. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 8-isoquinolinyl-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. chemicalkinomics.com [chemicalkinomics.com]
- 21. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Strategic Application of Isoquinolin-8-ylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-8-ylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique structural and electronic properties. This guide provides an in-depth technical overview of its applications, with a focus on its strategic implementation in palladium-catalyzed cross-coupling reactions, the synthesis of high-value bioactive molecules, and the development of advanced functional materials. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for chemists aiming to leverage the synthetic potential of this versatile reagent.
Introduction: The Ascendancy of the Isoquinoline Scaffold
The isoquinoline moiety is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its presence is integral to a wide array of pharmaceuticals, including anticancer, antiviral, and neuroprotective agents.[1] Consequently, the development of efficient and modular synthetic routes to functionalized isoquinolines is a paramount objective in medicinal chemistry and drug discovery. This compound serves as a key player in this endeavor, offering a strategic handle for the introduction of the isoquinoline framework into complex molecular architectures.
This guide will explore the multifaceted applications of this compound, moving beyond a mere catalog of reactions to provide a deeper understanding of its utility and the rationale behind its application in various synthetic contexts.
Physicochemical Properties and Synthesis
This compound is a stable, white to off-white solid that is amenable to a range of reaction conditions. Its boronic acid functionality allows it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 721401-43-0 |
| Molecular Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol |
| Appearance | White to light yellow solid |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |
A common laboratory-scale synthesis of this compound involves the lithiation of 8-bromoisoquinoline followed by quenching with a trialkyl borate. This method provides a reliable route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Trimethyl borate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the reaction mixture, add trimethyl borate (2.0 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, slowly warm the reaction mixture to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3][4] this compound is an excellent coupling partner in these reactions, allowing for the synthesis of 8-arylisoquinolines, which are prevalent in many biologically active compounds.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 8-(Aryl)isoquinolines via Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl halide with this compound. Optimization of the specific catalyst, ligand, base, and temperature may be required for different substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Table 2: Illustrative Suzuki-Miyaura Couplings with Isoquinoline Derivatives
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 8-Chloroisoquinolin-1(2H)-one + Pyrimidinylboronic acid | Pd(PPh₃)₂Cl₂/Sphos | K₂CO₃ | THF/H₂O | 65 | 40-98 |
| 8-Bromotetrahydroisoquinolin-4-one + Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene | 110 | 85 |
| 8-Bromoisoquinoline + 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |
Note: The data in this table is compiled from various sources and represents typical conditions and outcomes.[5][6]
Applications in Drug Discovery: Crafting Bioactive Molecules
The isoquinoline scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7] The ability to introduce diverse aryl and heteroaryl substituents at the C-8 position of the isoquinoline ring via Suzuki-Miyaura coupling with this compound is a powerful strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.
Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements, act as oncogenic drivers in a wide range of cancers.[8] The development of potent and selective TRK inhibitors is a major focus in precision oncology. The isoquinoline core has been identified as a valuable pharmacophore for targeting the ATP-binding site of TRK kinases.
Diagram 2: General Workflow for Kinase Inhibitor Discovery
Caption: A simplified workflow illustrating the iterative process of kinase inhibitor development.
Applications in Materials Science: Engineering Functional Molecules
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component in the design of functional organic materials.[1] In particular, isoquinoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs).[9]
OLEDs are comprised of thin layers of organic materials that emit light in response to an electric current.[9] The performance of an OLED is highly dependent on the molecular structure of the materials used in its emissive and charge-transport layers. The Suzuki-Miyaura coupling is a key reaction for synthesizing the complex conjugated molecules required for efficient OLEDs, and boronic acids are essential intermediates in this process.[9]
While specific examples of this compound being used in the synthesis of commercially available OLED materials are not widely reported in the public domain, its structural features suggest its potential as a building block for novel emissive or host materials. The nitrogen atom in the isoquinoline ring can influence the electronic properties of the molecule, potentially leading to improved charge transport or tunable emission wavelengths.
Diagram 3: Basic Structure of an Organic Light-Emitting Diode (OLED)
Caption: A schematic representation of a multilayer OLED device structure.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and versatile reagent that has found widespread application in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the construction of complex molecules containing the medicinally important isoquinoline scaffold. From the development of novel kinase inhibitors to the exploration of new functional materials, this compound provides chemists with a strategic and efficient means to access a diverse range of valuable compounds. As the demand for increasingly sophisticated molecular architectures continues to grow, the importance of this key building block in the synthetic chemist's toolbox is set to expand even further.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Versatile Virtuoso: Isoquinolin-8-ylboronic Acid as a Cornerstone for Novel Heterocycle Synthesis
Abstract
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of this core is paramount for the modulation of chemical properties and the exploration of new chemical space. Among the diverse array of synthetic tools available, isoquinolin-8-ylboronic acid has emerged as a particularly powerful and versatile building block. This technical guide provides an in-depth exploration of the utility of this compound in the construction of novel and complex heterocyclic architectures. We will delve into the mechanistic underpinnings and practical applications of key transformations, including the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoquinoline Moiety and the Role of Boronic Acids
The isoquinoline nucleus is a cornerstone in the design of therapeutic agents, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The ability to introduce diverse substituents at specific positions of the isoquinoline ring is crucial for fine-tuning their pharmacological profiles. Boronic acids, with their remarkable stability, low toxicity, and broad functional group tolerance, have revolutionized the landscape of cross-coupling chemistry, providing a robust platform for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]
This compound, in particular, offers a strategic advantage by enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 8-position of the isoquinoline core. This guide will illuminate the synthetic pathways where this key building block takes center stage, empowering chemists to forge novel molecular entities with enhanced precision and efficiency.
The Workhorse of C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of biaryl and heteroaryl-aryl linkages.[4] The reaction's success is rooted in its mild conditions, high yields, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale: A Palladium-Catalyzed Dance
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.
Application in the Synthesis of 8-Arylisoquinoline Derivatives
A key application of this compound is in the synthesis of 8-arylisoquinolines. While direct coupling of this compound is feasible, a common and effective strategy involves the Suzuki-Miyaura coupling of an 8-halo-isoquinoline precursor with various aryl or heteroaryl boronic acids. This approach allows for the late-stage introduction of diverse functionalities.
A notable example is the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which have shown promising antitumor activities.[6][7][8] In this synthesis, an 8-chloro-isoquinolinone derivative is coupled with various pyrimidinyl boronic acids.
Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Pyrimidinyl Boronic Acids [7][8]
| Entry | Pyrimidinyl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Methoxypyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 95 |
| 2 | Pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 88 |
| 3 | 2-(Methylthio)pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 92 |
| 4 | 2,4-Dimethoxypyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 98 |
Detailed Experimental Protocol: Synthesis of (S)-3-(1-Aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one[7]
This protocol provides a representative procedure for the Suzuki-Miyaura coupling to generate 8-heteroaryl isoquinoline derivatives.
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv)
-
2-Methoxypyrimidin-5-ylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, 2-methoxypyrimidin-5-ylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed THF and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Forging C-N Bonds: The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a powerful and complementary approach to the Suzuki-Miyaura reaction, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[9][10] This copper-catalyzed reaction is often performed under mild, aerobic conditions, making it an attractive method for the synthesis of N-aryl and O-aryl compounds.
Mechanistic Considerations: A Copper-Mediated Union
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. In a plausible pathway, the Cu(II) catalyst reacts with the boronic acid and the N-H or O-H containing substrate. Reductive elimination from a copper(III) intermediate is thought to be a key step in forming the desired C-N or C-O bond. Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.
Synthesis of N-(Isoquinolin-8-yl) Heterocycles
This compound is an excellent substrate for the Chan-Lam N-arylation of a wide variety of nitrogen-containing heterocycles. This reaction provides a direct route to novel N-heteroaryl isoquinoline derivatives, which are of significant interest in medicinal chemistry.
Table 2: Representative Chan-Lam N-Arylation with Arylboronic Acids [11]
| Entry | N-Heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 90 |
| 2 | Pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 85 |
| 3 | 1,2,4-Triazole | 3-Chlorophenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 78 |
| 4 | Benzimidazole | Naphthylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 82 |
Detailed Experimental Protocol: General Procedure for Chan-Lam N-Arylation of Azoles[11]
This protocol outlines a general procedure for the copper-catalyzed N-arylation of azoles with arylboronic acids.
Materials:
-
Azole (e.g., imidazole, pyrazole) (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a round-bottom flask, add the azole, this compound, copper(II) acetate, and activated 4 Å molecular sieves.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-(isoquinolin-8-yl)azole product.
Future Directions: Expanding the Synthetic Arsenal
The utility of this compound extends beyond the well-established Suzuki-Miyaura and Chan-Lam couplings. Emerging areas of research include its application in:
-
Multicomponent Reactions (MCRs): The development of novel MCRs incorporating this compound could provide rapid access to highly complex and diverse heterocyclic scaffolds in a single synthetic operation.[12][13][14][15][16]
-
Synthesis of Fused Polycyclic Systems: this compound can serve as a precursor for the construction of extended, fused aromatic systems, such as phenanthridines, which are of interest in materials science and as DNA intercalating agents.[17][18][19][20][21]
-
Photoredox Catalysis: The engagement of boronic acids in photoredox-mediated cross-coupling reactions is a burgeoning field, offering alternative and potentially milder reaction pathways.
Conclusion
This compound has firmly established itself as a cornerstone in the synthesis of novel heterocyclic compounds. Its versatility in palladium- and copper-catalyzed cross-coupling reactions provides chemists with a powerful tool to forge intricate molecular architectures with high precision. The detailed protocols and mechanistic insights presented in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their quest for new medicines and advanced materials. The continued exploration of its reactivity in emerging synthetic methodologies promises to further expand the horizons of heterocyclic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2 H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Isoquinolino[4,3,2-de]phenanthridine: synthesis and its use in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Properties of Isoquinolin-8-ylboronic Acid: A Computational Approach for Drug Discovery
An In-Depth Technical Guide
Abstract
Isoquinolin-8-ylboronic acid stands as a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal research. The fusion of the isoquinoline scaffold, a privileged structure in numerous bioactive compounds, with the versatile boronic acid moiety presents a unique electronic landscape ripe for exploration.[1][2] This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound using first-principles quantum chemical calculations. We detail a robust computational workflow based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. The insights derived from such studies are invaluable for researchers, scientists, and drug development professionals seeking to rationally design and optimize novel therapeutics based on this promising molecular architecture.
Introduction: The Strategic Importance of this compound
The isoquinoline nucleus is a fundamental building block in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] Its aromatic, nitrogen-containing ring system provides a rigid scaffold that can be strategically functionalized to modulate target binding and pharmacokinetic profiles.
Parallel to this, boronic acids have emerged as indispensable tools in medicinal chemistry.[4][5] Beyond their celebrated role in the Suzuki-Miyaura cross-coupling reaction, the boronic acid group itself is a unique functional moiety.[1] Its trigonal planar boron atom possesses an empty p-orbital, making it a mild Lewis acid capable of forming reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems. The first FDA-approved boronic acid-containing drug, Bortezomib, validated this class of compounds as viable therapeutics.[4]
The conjugation of these two powerful pharmacophores in this compound (CAS No: 721401-43-0) creates a molecule with a distinct electronic character.[6] Understanding its electronic properties—such as charge distribution, orbital energies, and reactivity patterns—is paramount for predicting its behavior in biological systems and for guiding the synthesis of next-generation derivatives with enhanced efficacy and selectivity. This guide outlines the theoretical methodologies to precisely map these properties.
The Theoretical Framework: Decoding Electronics with DFT and TD-DFT
To accurately model the electronic landscape of a molecule like this compound, we turn to quantum mechanical methods. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.
-
Density Functional Theory (DFT): At its core, DFT posits that the ground-state energy and all other electronic properties of a molecule can be determined from its electron density. This is a more computationally tractable approach than solving the many-electron Schrödinger equation directly. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (xc) functional, which approximates the complex quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated robust performance for a wide range of organic molecules, including boronic acids and nitrogen heterocycles.[7][8][9]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light—crucial for understanding its spectroscopic properties and potential phototoxicity—we employ TD-DFT. This extension of DFT allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths, which directly correspond to the peaks observed in a UV-Visible absorption spectrum.[7][10]
The selection of a basis set, a set of mathematical functions used to build the molecular orbitals, is also critical. Pople-style basis sets, like 6-31G(d,p), offer a good compromise between flexibility and computational demand, providing reliable results for geometry optimizations and electronic property calculations of medium-sized organic molecules.[7]
Experimental Protocol: A Validated Computational Workflow
This section details a step-by-step methodology for the theoretical investigation of this compound. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Computational Workflow Diagram
Caption: Computational workflow for analyzing this compound.
Step-by-Step Methodology
-
Structure Preparation:
-
Construct the 3D chemical structure of this compound using molecular modeling software.
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Ground-State Geometry Optimization:
-
Objective: To find the lowest energy (most stable) structure of the molecule.
-
Protocol: Submit the structure for geometry optimization using DFT.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Keywords: Opt, B3LYP/6-31G(d,p). The choice of this functional and basis set provides a reliable prediction of molecular geometries for this class of compounds.[7][9]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Protocol: Perform a frequency calculation on the optimized geometry from Step 2.
-
Keywords: Freq, B3LYP/6-31G(d,p).
-
Validation: A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's electronic reactivity and transition properties.
-
Protocol: Analyze the output of the optimized calculation to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Data Extraction: Record the energies of the HOMO and LUMO to calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally implies higher chemical reactivity.[9][11]
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To identify the charge distribution and locate the electrophilic and nucleophilic sites.
-
Protocol: Generate an MEP surface mapped onto the total electron density.
-
Interpretation: Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. This is crucial for predicting non-covalent interactions in a protein binding site.[9]
-
-
Excited-State Calculations and UV-Vis Simulation:
-
Objective: To predict the electronic absorption spectrum.
-
Protocol: Using the optimized ground-state geometry, perform a TD-DFT calculation.
-
Keywords: TD(NStates=10), B3LYP/6-31G(d,p). This requests the calculation of the first 10 excited states.
-
Data Analysis: Extract the calculated excitation wavelengths (λ), oscillator strengths (f), and the contributing orbital transitions for each state. The oscillator strength indicates the intensity of the absorption peak.
-
Results and Discussion: The Electronic Profile
This section presents the anticipated results from the computational protocol, providing a theoretical characterization of this compound's electronic properties.
Optimized Molecular Geometry
The optimized structure is expected to be largely planar due to the sp² hybridization of the aromatic rings. The B(OH)₂ group will exhibit trigonal planar geometry around the boron atom.[7] Key structural parameters, such as the C-B bond length and the B-O bond lengths, provide a baseline for understanding the molecule's conformation.
| Parameter | Description | Expected Value (Å) |
| r(C-B) | Bond length between the isoquinoline ring and Boron | ~1.55 - 1.57 |
| r(B-O) | Bond length between Boron and Oxygen | ~1.36 - 1.38 |
| r(C-N) | Average C-N bond length in the isoquinoline ring | ~1.33 - 1.38 |
Frontier Molecular Orbitals (FMOs)
The FMOs are critical for determining the molecule's reactivity and electronic transitions.
-
HOMO: The HOMO is predicted to be a π-orbital primarily delocalized across the electron-rich isoquinoline ring system. This region acts as the primary electron donor.
-
LUMO: The LUMO is expected to be a π*-orbital, also delocalized over the aromatic system, with significant contribution from the boron atom's empty p-orbital. This orbital acts as the electron acceptor.
The energy gap between these orbitals is a key indicator of chemical stability and is fundamental to the molecule's optical properties.
| Orbital | Energy (eV) |
| E_LUMO | (Calculated Value) |
| E_HOMO | (Calculated Value) |
| ΔE (Gap) | (E_LUMO - E_HOMO) |
Relationship between FMOs and Electronic Excitation
Caption: Energy diagram of the primary HOMO-LUMO electronic transition.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution. For this compound, the following features are anticipated:
-
Negative Potential (Nucleophilic Regions): Concentrated on the electronegative oxygen atoms of the boronic acid and the nitrogen atom of the isoquinoline ring. These sites are prone to interactions with hydrogen-bond donors and electrophiles.
-
Positive Potential (Electrophilic Regions): Located around the hydrogen atoms of the hydroxyl groups in the boronic acid moiety. This Lewis acidic character is a defining feature of boronic acids.[12][13]
Electronic Absorption Properties (TD-DFT)
The TD-DFT calculations predict the UV-Vis absorption spectrum. The primary absorptions for aromatic systems like this are typically due to π→π* transitions.
| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | (Calculated Value) | (Calculated Value) | HOMO → LUMO |
| S₀ → S₂ | (Calculated Value) | (Calculated Value) | HOMO-1 → LUMO |
| S₀ → S₃ | (Calculated Value) | (Calculated Value) | HOMO → LUMO+1 |
These predicted transitions provide a theoretical fingerprint of the molecule that can be compared with experimental spectroscopic data for validation. Theoretical investigations on similar boronic acid derivatives have shown that DFT methods can predict excitation wavelengths in good agreement with experimental values.[7]
Conclusion and Future Outlook
The theoretical study of this compound through a robust DFT and TD-DFT workflow provides profound insights into its fundamental electronic properties. By mapping its molecular geometry, frontier orbital energies, electrostatic potential, and spectroscopic behavior, we can build a comprehensive electronic profile. This knowledge is not merely academic; it serves as an authoritative guide for medicinal chemists. It enables the prediction of reactivity, informs the rational design of derivatives with tuned electronic properties for improved target affinity, and helps anticipate potential metabolic liabilities. The methodologies and anticipated results presented in this guide form a foundational blueprint for the computational exploration and subsequent development of this compound as a scaffold for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-isoquinolinyl-boronic acid | 721401-43-0 [chemicalbook.com]
- 7. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Coupling: A Guide to Palladium-Catalyzed Suzuki Reactions with Isoquinolin-8-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. Among these, the isoquinoline nucleus is a privileged scaffold, appearing in a multitude of biologically active compounds. This guide provides a detailed exploration of the Suzuki-Miyaura reaction with a specific focus on a challenging yet valuable substrate: isoquinolin-8-ylboronic acid. As a Senior Application Scientist, this document synthesizes mechanistic understanding with practical, field-tested protocols to empower researchers in harnessing this powerful synthetic tool.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst.[2] This cycle elegantly orchestrates the formation of a new C-C bond through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[3] The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[4]
-
Transmetalation: Following oxidative addition, the crucial transmetalation step occurs. Here, the organic moiety from the organoboron species (in our case, the isoquinolin-8-yl group) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is therefore paramount and can significantly influence the reaction's success.[6]
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups attached to the palladium(II) center couple to form the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Navigating the Challenges of this compound
The use of nitrogen-containing heteroarylboronic acids, such as this compound, presents specific challenges. The Lewis basicity of the nitrogen atom can lead to catalyst inhibition or deactivation.[7] Furthermore, heteroarylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic aqueous conditions.[7]
To overcome these hurdles, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium source and, more importantly, the ancillary ligand, is critical for a successful Suzuki coupling with challenging substrates. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that enhance catalytic activity and stability.[5]
For nitrogen-containing heterocycles, ligands that promote rapid reductive elimination are often favored to outcompete catalyst deactivation pathways. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and related systems have demonstrated considerable success in this area.[8]
| Catalyst/Precatalyst | Ligand | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, widely used catalyst, but may require higher temperatures and longer reaction times for challenging substrates. |
| PdCl₂(dppf) | dppf | Effective for a broad range of substrates, offering good stability. |
| Pd₂(dba)₃ | Various (e.g., P(t-Bu)₃) | A versatile Pd(0) source, often used with bulky, electron-rich phosphine ligands for coupling aryl chlorides.[5] |
| [Pd(IPr)(allyl)Cl] | IPr (an NHC) | N-Heterocyclic carbene ligands offer high stability and activity, particularly for sterically hindered substrates. |
| Pd(OAc)₂ with SPhos | SPhos | Buchwald ligands like SPhos are highly effective for coupling heteroaryl substrates, often at lower catalyst loadings and milder conditions.[8] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on established methods for Suzuki couplings with nitrogen-containing heterocycles.[8] Optimization of reaction parameters (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/H₂O mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). The use of an air-stable precatalyst can simplify this step.
-
Solvent Addition: Add the degassed solvent mixture (e.g., THF/H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 65-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-arylisoquinoline product.
-
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a potent strategy for the synthesis of novel isoquinoline-containing compounds for drug discovery and materials science. While challenges associated with nitrogen-containing heterocycles exist, a rational approach to the selection of the catalyst, ligand, and reaction conditions can lead to high-yielding and robust transformations. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this valuable synthetic methodology.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimized Suzuki-Miyaura Coupling of Isoquinolin-8-ylboronic Acid
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline core is a privileged heterocyclic motif frequently embedded in the architecture of numerous therapeutic agents and biologically active molecules.[1][2] Its unique structural and electronic properties allow for critical interactions with a wide range of biological targets, making it a cornerstone in medicinal chemistry.[1] Compounds incorporating the isoquinoline scaffold are prominent in clinical applications, including cancer therapy, and are under investigation for treating a broad spectrum of diseases affecting the nervous, cardiovascular, and metabolic systems.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the construction of complex molecular frameworks.[3][4] Specifically, the coupling of isoquinolin-8-ylboronic acid with various aryl and heteroaryl halides provides a direct route to novel 8-arylisoquinoline derivatives, which are of significant interest in drug development programs.[5]
However, the Suzuki-Miyaura coupling of nitrogen-containing heteroaryl boronic acids, such as this compound, presents a unique set of challenges that can impede reaction efficiency and product yield.[6][7] This application note provides a comprehensive guide to understanding and overcoming these challenges, offering optimized reaction conditions and detailed protocols for researchers, scientists, and drug development professionals.
Key Challenges in the Suzuki-Miyaura Coupling of this compound
The successful coupling of this compound is often hindered by several factors inherent to its structure and the general mechanism of the Suzuki-Miyaura reaction. A thorough understanding of these challenges is paramount for developing robust and high-yielding protocols.
-
Catalyst Inhibition by the Lewis Basic Nitrogen: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[6] This inhibition can significantly slow down or completely halt the catalytic cycle.
-
Protodeboronation of the Boronic Acid: Heteroaryl boronic acids, particularly those with adjacent nitrogen atoms, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol present in the reaction mixture), leading to the formation of the parent heterocycle and boric acid.[6][8] This decomposition of the starting material reduces the overall yield of the desired coupled product.
-
Poor Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common organic solvents used for Suzuki-Miyaura reactions, leading to heterogeneous reaction mixtures and inconsistent results.[6]
-
Homocoupling: Under certain conditions, the aryl halide or the boronic acid can undergo homocoupling, leading to the formation of undesired symmetrical biaryl products.
To address these challenges, careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, solvent, and the form of the boronic acid reagent, is crucial.
Visualizing the Challenges and Mitigation Strategies
The following diagram illustrates the primary challenges in the Suzuki-Miyaura coupling of this compound and the corresponding strategies to mitigate these issues.
Caption: Key challenges and mitigation strategies for the Suzuki coupling of this compound.
Optimized Reaction Parameters
Based on literature precedents for isoquinoline and other nitrogen-containing heteroaryl systems, the following parameters are critical for achieving high-yielding and reproducible Suzuki-Miyaura couplings.
Palladium Catalyst and Ligand Selection
The choice of the palladium precatalyst and, more importantly, the phosphine ligand is paramount for a successful coupling.
-
Palladium Precatalysts: Standard palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be effective.[3][9] However, modern, pre-formed palladium precatalysts often offer superior activity and stability.
-
Ligands: Bulky, electron-rich monophosphine ligands are generally the most effective for coupling nitrogen-containing heterocycles.[7][10] These ligands promote the rate-limiting oxidative addition step and can sterically hinder the coordination of the isoquinoline nitrogen to the palladium center.[3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Has shown excellent performance in the coupling of a substituted 8-chloro-isoquinolinone.[11]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand for challenging couplings.[7]
-
Buchwald's Dialkylbiaryl Phosphine Ligands: This class of ligands is generally well-suited for heteroaryl couplings.[3]
-
The Role of the Base
The base plays a crucial role in the transmetalation step of the catalytic cycle.[9]
-
Inorganic Bases:
-
Organic-Soluble Bases for Anhydrous Conditions:
Solvent Systems: Anhydrous vs. Aqueous
The choice of solvent significantly impacts reaction kinetics, solubility, and the extent of side reactions.
-
Aqueous Solvent Systems: Mixtures of an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) are common for Suzuki couplings and can be effective.[2][11] However, the presence of water increases the risk of protodeboronation.
-
Anhydrous Conditions: For sensitive substrates like this compound, anhydrous conditions are often preferred to minimize protodeboronation.[6][8] Solvents such as anhydrous dioxane, toluene, or THF are suitable.[6][12]
Leveraging Boronic Esters for Enhanced Stability
To circumvent the instability of this compound, its conversion to a more stable boronic ester is a highly recommended strategy.[1][13]
-
Pinacol Esters: Commonly used, often crystalline solids that are stable to chromatography.[1]
-
Neopentyl Esters: Have been successfully employed in challenging anhydrous heteroaryl-heteroaryl couplings.[6]
-
MIDA (N-methyliminodiacetic acid) Boronates: Offer exceptional stability and can release the boronic acid slowly under the reaction conditions.
Boronic esters are generally less reactive than their corresponding boronic acids but exhibit greater stability.[1]
Additives for Enhanced Performance
-
Trimethyl Borate: In anhydrous couplings using TMSOK as a base, the addition of trimethyl borate has been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning by heteroatoms.[6]
Comparative Table of Reaction Conditions for N-Heterocyclic Boronic Acids
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Substrate Type | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (0.5-5) | SPhos (1.5-15) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 8-Chloro-isoquinolinone | 40-98 | [11] |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 3-Chloroindazole | 80 | [7] |
| Pd-CataCXium A-G3 (3) | - | TMSOK (1.2) | CPME | 100 | 3 | Heteroaryl Bromides | Good | [6] |
| Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ (2) | Toluene | 100 | - | 6-Chloropurine | Good | [2] |
| Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ (2) | DME/H₂O | 85 | - | 6-Chloropurine | Good | [2] |
*CPME = Cyclopentyl methyl ether
Detailed Experimental Protocol: A Generalized Approach
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound (or its corresponding boronate ester) with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Reagents and Equipment
-
This compound or its pinacol/neopentyl ester
-
Aryl/heteroaryl bromide
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalyst)
-
SPhos ligand
-
Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water (if using an aqueous system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound or ester (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the SPhos ligand (4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
If using an aqueous system, add degassed water (typically a 4:1 to 10:1 dioxane:water ratio).
-
Degas the final reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel 8-arylisoquinolines, which are valuable scaffolds in drug discovery. While challenges such as catalyst inhibition and protodeboronation are inherent to this class of substrates, they can be effectively overcome through rational optimization of the reaction conditions. The use of bulky, electron-rich phosphine ligands like SPhos, careful selection of the base and solvent system, and the strategic use of stable boronic esters under anhydrous conditions are key to achieving high yields and reproducibility. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Synthesis of Substituted Isoquinolines via Isoquinolin-8-ylboronic Acid: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural core of a vast number of natural products and synthetic molecules with significant therapeutic applications.[1] From the potent analgesic properties of morphine to the vasodilator effects of papaverine, isoquinoline alkaloids have long been a source of inspiration for medicinal chemists.[1] In contemporary drug discovery, synthetic substituted isoquinolines are integral to the development of targeted therapies, particularly in oncology, where they are found in numerous kinase inhibitors.[2] The ability to precisely introduce a variety of substituents onto the isoquinoline core is paramount for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides a detailed technical overview and practical protocols for the synthesis of substituted isoquinolines, focusing on the versatile Suzuki-Miyaura cross-coupling reaction. Specifically, it details the use of a key building block, isoquinolin-8-ylboronic acid , to create novel C-C bonds at the C-8 position, a crucial vector for molecular diversification.
The Strategic Advantage of this compound
This compound is a powerful intermediate that allows for the introduction of aryl and heteroaryl moieties at a specific position of the isoquinoline ring system. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability, mild conditions, and broad functional group tolerance.[3] Utilizing this compound as the organoboron partner provides a convergent and efficient route to a diverse library of 8-substituted isoquinolines, which are valuable for structure-activity relationship (SAR) studies in drug development programs.[4]
Part 1: Synthesis of the Key Intermediate: this compound
A reliable supply of the key boronic acid intermediate is the first critical step. A common and effective method for the preparation of this compound proceeds from the readily available 8-bromoisoquinoline. This transformation involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound from 8-Bromoisoquinoline
This protocol is adapted from established procedures for the borylation of aryl halides.
Materials:
-
8-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add 8-bromoisoquinoline (1.0 equiv.). Dissolve it in anhydrous THF (approx. 20 mL per gram of 8-bromoisoquinoline).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (2.0 equiv.) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a solid.
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of 8-Arylisoquinolines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[6]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organoboron compound (in this case, this compound) transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic Diagram of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 8-(p-tolyl)isoquinoline
This protocol details the coupling of this compound with 4-bromotoluene as a representative aryl bromide. Note that optimal conditions (catalyst, ligand, base, solvent) may vary depending on the specific substrates used. For heteroaromatic boronic acids, which can be prone to decomposition, careful selection of the catalyst system is important.[4]
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium carbonate (Na₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound (1.2 equiv.), 4-bromotoluene (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the deactivation of the palladium catalyst.[2]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. Add the palladium catalyst (typically 2-5 mol%).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously. The reaction time can range from 2 to 24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromotoluene) is consumed.[2]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure 8-(p-tolyl)isoquinoline.
Tabulated Reaction Parameters
The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The following table provides a summary of commonly used conditions for the coupling of heteroaryl compounds.
| Component | Examples | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos) | For challenging heteroaromatic couplings, catalyst systems with bulky, electron-rich phosphine ligands (like XPhos or SPhos) often provide higher yields by promoting the rate-limiting oxidative addition and preventing catalyst decomposition.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive substrates but may not be compatible with base-sensitive functional groups. K₂CO₃ is a good general-purpose choice.[9] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A biphasic system is typically employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid. Degassing the solvents is essential to remove oxygen. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates like heteroaryl boronic acids. The optimal temperature is a balance between reaction rate and substrate stability. |
Conclusion and Future Perspectives
The synthesis of 8-substituted isoquinolines via the Suzuki-Miyaura coupling of this compound is a robust and highly adaptable methodology. It provides a powerful platform for the generation of diverse molecular libraries essential for modern drug discovery. The protocols outlined in this guide offer a solid foundation for researchers to explore this valuable chemical space. Future advancements in catalyst design will likely lead to even milder reaction conditions and broader substrate scope, further cementing the importance of this synthetic strategy in the creation of novel therapeutics.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Isoquinolin-8-ylboronic acid in the synthesis of kinase inhibitors
An In-Depth Guide to the Application of Isoquinolin-8-ylboronic Acid in the Synthesis of Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Its rigid, planar structure and the presence of a nitrogen atom allow for a variety of interactions—such as hydrogen bonding and π-stacking—with the ATP-binding pocket of protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making them critical targets for therapeutic intervention.[5][6]
This compound has emerged as an indispensable building block for medicinal chemists.[7] It provides a direct and versatile route to introduce the isoquinoline moiety into target molecules, primarily through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[7][8] This guide offers a comprehensive overview, detailed protocols, and practical insights into leveraging this key reagent for the discovery and development of next-generation kinase inhibitors.
Physicochemical Properties and Safe Handling
Proper handling and storage of starting materials are foundational to successful and reproducible synthesis. This compound is a stable solid but requires specific conditions to maintain its integrity.
| Property | Value | Source(s) |
| CAS Number | 721401-43-0 | [9][10] |
| Molecular Formula | C₉H₈BNO₂ | [9][10] |
| Molecular Weight | 172.98 g/mol | [9][10] |
| Appearance | Solid, typically a yellow powder | [9] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [9] |
Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.[11][12][13][14]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[9][13]
-
Precautionary Measures: Use in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Avoid formation of dust and inhalation of vapors or dust.[11][13]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[11][13] If inhaled, move the person to fresh air.[11][13] If swallowed, rinse mouth with water and seek immediate medical attention.[11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis.[8][15][16][17] Its appeal lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[8]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or heteroaryl halide) to form a Pd(II) complex.[16][17]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, replacing the halide.[16][18]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[16][17]
Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.
Application in Kinase Inhibitor Synthesis: Targeting HER2
The isoquinoline moiety introduced by this compound is particularly effective in the design of inhibitors for the ErbB family of receptor tyrosine kinases, which includes EGFR and HER2.[19][20] Overexpression of HER2 is a key driver in certain types of breast cancer.[19][20] The isoquinoline ring can form critical interactions within the kinase hinge region, displacing ATP and halting the downstream signaling cascade that promotes cell proliferation and survival.
A common strategy involves coupling this compound to a functionalized heterocyclic core, such as a quinazoline, to create potent and selective inhibitors.[19] For example, compounds bearing an isoquinoline moiety have demonstrated enhanced cellular activity and improved selectivity for HER2 over EGFR compared to other scaffolds.[19][20]
Caption: Simplified HER2 signaling pathway and point of intervention.
Detailed Experimental Protocol: Synthesis of a Representative Isoquinoline-Substituted Heterocycle
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, a common step in the synthesis of kinase inhibitors.
Reaction Scheme: Heteroaryl-Br + this compound → Heteroaryl-Isoquinoline
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (e.g., 6-bromoquinazoline) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed solvents. 3. Base is not strong enough or has poor solubility. 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(PPh₃)₄). 2. Ensure solvents are freshly distilled or from a new bottle; degas thoroughly with N₂/Ar bubbling. 3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. 4. Increase the temperature, ensuring it does not exceed the solvent's boiling point. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Improve the degassing procedure; maintain a positive pressure of inert gas throughout. 2. Use a more stable catalyst/ligand combination. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction run for too long at high temperature. 2. Presence of excess water or protic impurities. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use anhydrous solvents and ensure the base is dry. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Co-eluting byproducts. | 1. Wash the crude product solution with an aqueous solution of thiourea or filter through a pad of Celite® and activated carbon. 2. Try a different solvent system for chromatography or consider purification by recrystallization or reverse-phase HPLC. |
Conclusion
This compound is a high-value, versatile reagent for the synthesis of kinase inhibitors. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and modular approach to incorporate the biologically important isoquinoline scaffold into drug candidates. By understanding the reaction mechanism, optimizing conditions, and anticipating potential challenges, researchers can effectively employ this building block to accelerate the discovery of novel therapeutics for kinase-driven diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijcrr.com [ijcrr.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. 8-isoquinolinyl-boronic acid | 721401-43-0 [chemicalbook.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 8-Isoquinolineboronic acid - Free SDS search [msds.com]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Isoquinolin-8-ylboronic Acid in Modern Drug Discovery
Introduction: The Privileged Isoquinoline Scaffold and the Rise of Boronic Acids
The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][4] The functionalization of the isoquinoline ring system is a key strategy for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has emerged as a particularly powerful and versatile method for creating carbon-carbon bonds.[5] This reaction's prominence in drug discovery is a testament to its mild conditions and broad functional group tolerance.[5]
At the heart of the Suzuki-Miyaura reaction lies the organoboron reagent, typically a boronic acid. Isoquinolin-8-ylboronic acid, the subject of this guide, is a highly valuable building block that allows for the direct introduction of the isoquinoline moiety at the 8-position. This specific substitution pattern offers unique steric and electronic properties that can be exploited to achieve desired interactions with biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing detailed protocols and insights into its use in the synthesis of potential therapeutic agents.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of 8-arylisoquinolines and related derivatives. These compounds have shown significant promise as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[6]
Targeting Key Oncogenic Signaling Pathways
Many isoquinoline-based compounds exert their anticancer effects by modulating critical signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.[6] These pathways are central regulators of cell growth, proliferation, survival, and inflammation.
-
The PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in a wide range of human cancers, promoting tumor growth and resistance to therapy. Isoquinoline derivatives can be designed to inhibit key kinases within this cascade, such as PI3K and Akt, thereby disrupting downstream signaling and inducing cancer cell death.[6]
-
The NF-κB Pathway: Chronic activation of the NF-κB pathway is linked to inflammation and the development and progression of many cancers. Small molecules that can inhibit this pathway are of significant therapeutic interest.
Below are diagrams illustrating these crucial signaling pathways.
References
Application Notes and Protocols for the Use of Isoquinolin-8-ylboronic Acid in the Development of OLED Materials
Introduction: The Strategic Importance of Isoquinolin-8-ylboronic Acid in Advanced OLED Emitters
The relentless pursuit of high-efficiency, long-lasting, and color-pure Organic Light-Emitting Diodes (OLEDs) has driven materials science to explore novel molecular architectures. Within this landscape, heterocyclic compounds have emerged as critical building blocks for state-of-the-art emissive and charge-transporting materials. This compound, a versatile synthetic intermediate, is gaining significant traction among researchers for its potential to unlock new frontiers in OLED performance, particularly in the realm of blue emitters and thermally activated delayed fluorescence (TADF) materials.[1][2]
The isoquinoline moiety, a bicyclic aromatic heterocycle, offers a unique combination of electronic and structural properties. Its inherent electron-deficient nature can be strategically employed to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a target molecule. This fine-tuning is paramount for achieving desired emission colors, optimizing charge injection and transport, and enhancing device stability.[3][4] The boronic acid functionality at the 8-position provides a chemically tractable handle for the facile construction of complex molecular frameworks through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This powerful carbon-carbon bond-forming reaction allows for the modular assembly of novel OLED materials with tailored optoelectronic properties.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of OLED materials development. We will delve into the synthesis of this compound, its application in the design and synthesis of a representative blue-emitting OLED material via Suzuki coupling, and detailed protocols for the fabrication and characterization of a multi-layer OLED device. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles, ensuring a trustworthy and authoritative resource for your research endeavors.
Part 1: Synthesis of this compound
The synthesis of this compound is a critical first step, typically achieved through a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester. The following protocol is a well-established method for this transformation.
Protocol 1: Synthesis of this compound from 8-Bromoisoquinoline
Materials:
-
8-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (2.0 eq) dropwise at -78 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and stir for an additional 2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of a Blue OLED Emitter via Suzuki-Miyaura Coupling
The true utility of this compound lies in its ability to be incorporated into larger, functional molecules for OLEDs. The Suzuki-Miyaura coupling is the cornerstone of this synthetic strategy, enabling the formation of a C-C bond between the isoquinoline moiety and another aromatic system. In this section, we describe a representative protocol for the synthesis of a blue-emitting material by coupling this compound with a dibrominated carbazole derivative. Carbazole-based materials are widely used in OLEDs due to their excellent hole-transporting properties and high thermal stability.[7][8][9][10]
Protocol 2: Synthesis of 3,6-di(isoquinolin-8-yl)-9-phenyl-9H-carbazole
Materials:
-
This compound
-
3,6-Dibromo-9-phenyl-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,6-dibromo-9-phenyl-9H-carbazole (1.0 eq), this compound (2.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2 M).
-
Reaction Execution: Degas the mixture by bubbling with nitrogen for 20 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from a solvent mixture such as dichloromethane/methanol to yield the final product.
Characterization: Confirm the structure and purity of the synthesized emitter using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The photophysical properties, such as UV-Vis absorption and photoluminescence (PL) emission spectra, should be measured in a suitable solvent (e.g., toluene or dichloromethane).
Visualizing the Synthetic Pathway
Caption: Suzuki-Miyaura coupling for the synthesis of a blue OLED emitter.
Part 3: OLED Device Fabrication and Characterization
The performance of the synthesized emitter must be evaluated in a functional OLED device. The following protocol describes the fabrication of a multi-layer OLED using thermal evaporation, a standard technique for producing high-quality devices.
Protocol 3: Fabrication of a Multi-Layer OLED Device
Device Architecture: ITO / HTL / EML / ETL / EIL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)
-
Emissive Layer (EML): Host material (e.g., CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) doped with the synthesized emitter (e.g., 3,6-di(isoquinolin-8-yl)-9-phenyl-9H-carbazole)
-
Electron-Transporting Layer (ETL) material (e.g., TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))
-
Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm thick layer of NPB.
-
EML: Co-evaporate the host material (CBP) and the synthesized emitter at a specific doping concentration (e.g., 6 wt%). The total thickness of the EML should be around 20 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
ETL: Deposit a 30 nm thick layer of TPBi.
-
-
-
Cathode Deposition:
-
EIL: Deposit a thin (1 nm) layer of LiF.
-
Cathode: Deposit a 100 nm thick layer of aluminum.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Visualizing the OLED Device Architecture
Caption: A typical multi-layer OLED device structure.
Protocol 4: Characterization of the OLED Device
Instrumentation:
-
Source measure unit (e.g., Keithley 2400)
-
Photometer or spectroradiometer (e.g., Konica Minolta CS-2000)
-
Electroluminescence (EL) spectrometer
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the device and measure the current and luminance simultaneously.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) characteristics.
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the following performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π × Luminance) / (Current Density × Voltage)
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage.
-
Determine the peak emission wavelength (λ_em) and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Data Presentation: Expected Performance of an Isoquinoline-Carbazole Based Blue Emitter
The following table presents representative data for a hypothetical blue-emitting OLED device incorporating an emitter synthesized from this compound and a carbazole derivative. The data is based on typical performance characteristics observed for similar classes of materials in the literature.[3][4][11]
| Parameter | Value |
| Photophysical Properties (in Toluene) | |
| Absorption Peak (λ_abs) | ~350-380 nm |
| Emission Peak (λ_em) | ~450-470 nm |
| Photoluminescence Quantum Yield (PLQY) | > 70% |
| Electroluminescent Performance | |
| Maximum Emission Peak (λ_EL) | ~460-480 nm |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Turn-on Voltage (at 1 cd/m²) | < 3.5 V |
| Maximum Current Efficiency | > 10 cd/A |
| Maximum Power Efficiency | > 8 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 5% |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of novel organic electronic materials. Its strategic use in Suzuki-Miyaura coupling reactions allows for the rational design of emitters with tailored photophysical and electronic properties. The protocols and application notes presented herein provide a comprehensive framework for researchers to explore the potential of this compound in the development of next-generation OLEDs, particularly for achieving efficient and stable blue emission.
The future of OLED technology hinges on the continued innovation in materials science. By leveraging the unique characteristics of intermediates like this compound, the scientific community is well-positioned to address the remaining challenges in OLED development and unlock new applications in displays, lighting, and beyond.
References
- 1. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. Development of Materials for Blue Organic Light Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 8. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Step-by-Step Guide to the Suzuki-Miyaura Reaction with N-Heterocyclic Boronic Acids: Navigating Challenges and Ensuring Success
An Application Note for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, where the construction of biaryl and hetero-biaryl scaffolds is a common requirement. N-heterocyclic compounds are ubiquitous in drug discovery, and their incorporation into molecules via Suzuki-Miyaura coupling is a critical synthetic strategy.
However, the use of N-heterocyclic boronic acids as coupling partners introduces a unique set of challenges not typically encountered with simple arylboronic acids.[3] These substrates are notoriously prone to decomposition and can interact destructively with the palladium catalyst. This guide provides a detailed, experience-driven protocol for successfully employing N-heterocyclic boronic acids in Suzuki-Miyaura couplings, explaining the causality behind each experimental choice to empower researchers to troubleshoot and optimize these vital transformations.
The Core Challenge: Understanding N-Heterocycle Instability
The success of a Suzuki-Miyaura reaction hinges on the delicate balance of the catalytic cycle. N-heterocyclic boronic acids can disrupt this cycle through two primary mechanisms: protodeboronation and catalyst inhibition.
1.1. Protodeboronation: The Pervasive Side Reaction
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[4] This reaction is often the primary cause of low yields.[5] For N-heterocyclic boronic acids, this process is particularly acute due to several factors:
-
pH Sensitivity: The reaction is highly dependent on pH.[6][7] The basic conditions required for the Suzuki-Miyaura coupling can accelerate protodeboronation.[5]
-
Heteroatom Influence: Electron-withdrawing π-deficient heterocycles (like pyridine) and certain five-membered rings (like furan, thiophene, and pyrrole) are exceptionally susceptible.[3][8]
-
Zwitterionic Intermediates: Some basic heterocycles, such as 2-pyridine boronic acid, can form zwitterionic species under neutral pH conditions that rapidly fragment, leading to protodeboronation.[4]
1.2. Catalyst Inhibition: The "Pyridyl Problem"
The Lewis basic nitrogen atoms present in many heterocycles can act as ligands, coordinating strongly to the palladium catalyst.[3][9] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting its activity. This is famously known as the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid functionality exacerbates this deactivating interaction.[3][10]
Strategic Solutions & Pre-Reaction Considerations
To overcome these challenges, a multi-faceted approach focusing on stabilizing the boronic acid and optimizing the catalytic system is required.
2.1. Stabilizing the Boronic Acid Nucleophile
The most effective strategy is to use a more stable surrogate of the boronic acid. While boronic acids can be used directly with careful optimization, the following derivatives offer significantly improved stability and handling.
-
Boronic Esters (Pinacol, Neopentyl): Converting the boronic acid to a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, sterically shields the boron center from premature hydrolysis and protodeboronation.[11][12] These are often the first choice for problematic substrates.
-
Potassium Trifluoroborates (-BF₃K): These crystalline, air-stable salts are highly robust and release the boronic acid in situ under the reaction conditions.[3]
-
Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids.[13][14] These adducts can often be used directly in the coupling reaction, releasing the active boronic acid in the presence of a protic solvent.[14]
2.2. Selecting the Right Catalytic System
The choice of palladium source, ligand, and base is critical to ensure the desired cross-coupling outcompetes the decomposition pathways.
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, well-defined precatalysts that rapidly generate the active Pd(0) species are often superior.[15] These include palladacycles or palladium complexes with N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-type catalysts).[2][11][16]
-
Ligands: The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For challenging N-heterocyclic couplings, bulky and electron-rich ligands are essential.[17]
-
Biarylphosphine Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are highly effective at accelerating both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[16][17][18]
-
N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds to palladium, creating robust catalysts with high turnover numbers, making them excellent for coupling sterically hindered or electron-deficient heterocycles.[16][19][20]
-
-
Base: The base is required to activate the boronic acid (or its derivative) for transmetalation.[21] For sensitive heterocyclic substrates, weaker inorganic bases are preferred to minimize base-catalyzed protodeboronation.
Visualizing the Core Processes
To better understand the reaction, it is helpful to visualize both the underlying chemical transformation and the practical laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Recommended Starting Conditions & Protocol
This section provides a robust, general protocol for the Suzuki-Miyaura coupling of an N-heterocyclic boronic acid derivative with an aryl halide.
Table 1: Recommended Starting Conditions for N-Heterocyclic Couplings
| Parameter | Recommendation | Rationale & Causality |
| Aryl Halide | Aryl Bromide or Triflate (1.0 equiv) | Bromides offer a good balance of reactivity and stability. Chlorides may require more active catalyst systems. |
| Boron Reagent | Pinacol Ester or DABO Adduct (1.2–1.5 equiv) | Provides enhanced stability against protodeboronation compared to the free boronic acid. A slight excess drives the reaction to completion.[11][14] |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a specific precatalyst like Pd(dppf)Cl₂ or a PEPPSI-type catalyst (2-5 mol%) | A Pd(0) source like Pd₂(dba)₃ is often effective.[10] Precatalysts can offer better stability and faster initiation.[11] |
| Ligand | SPhos or XPhos (2-4 mol% for Pd₂(dba)₃) | Bulky, electron-rich biarylphosphine ligands accelerate the rate-limiting steps and are highly effective for challenging substrates.[18] |
| Base | K₃PO₄ (2.0–3.0 equiv) | A moderately strong, non-nucleophilic base that effectively promotes transmetalation while minimizing substrate decomposition.[17] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (e.g., 10:1 ratio) | Aprotic polar solvents are standard. A small amount of water is often necessary to facilitate the formation of the active boronate species.[11][16] |
| Temperature | 80–110 °C | Sufficient to overcome activation barriers, but should be kept as low as possible to prevent thermal decomposition of sensitive heterocycles.[16][21] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-induced homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[17] |
Detailed Step-by-Step Protocol
This protocol describes a representative reaction on a 0.5 mmol scale.
Materials:
-
Aryl Bromide (0.5 mmol, 1.0 equiv)
-
N-Heterocyclic Boronic Pinacol Ester (0.6 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (1.0 mmol, 2.0 equiv)
-
Pd₂(dba)₃ (0.005 mmol, 1 mol%)
-
SPhos (0.012 mmol, 2.4 mol%)
-
1,4-Dioxane (4.0 mL), degassed
-
Water (0.4 mL), degassed
-
Magnetic stir bar
-
Oven-dried Schlenk tube or resealable reaction vial with a septum cap
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the N-heterocyclic boronic pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Causality: Adding the solids first allows for efficient removal of air and moisture from the reaction vessel. Powdering the base increases its surface area and reactivity.
-
-
Establishing Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Causality: Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote the undesired homocoupling of the boronic ester.[17]
-
-
Solvent Addition: Through the septum, add the degassed 1,4-dioxane (4.0 mL) and degassed water (0.4 mL) via syringe.
-
Causality: Using degassed solvents is critical to maintain the inert atmosphere. Water is necessary for the hydrolysis of the boronate ester to the active boronic acid/boronate species required for transmetalation.[15]
-
-
Catalyst Addition: Briefly remove the septum and add the Pd₂(dba)₃ and SPhos solids to the stirring mixture under a positive pressure of argon. Reseal the vessel immediately.
-
Causality: The catalyst is added last to the heterogeneous mixture to prevent premature decomposition before the reaction is heated. A positive flow of inert gas prevents air from entering the vessel during this addition.
-
-
Reaction Execution: Place the sealed tube into a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4–24 hours.
-
Causality: Vigorous stirring is essential for good mixing in the multiphasic system. The reaction temperature provides the necessary energy to overcome the activation barrier for oxidative addition and subsequent steps.
-
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS to check for consumption of the aryl halide starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Causality: Quenching with water dissolves the inorganic salts (e.g., K₃PO₄ and borate byproducts).
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Causality: The desired organic product is typically more soluble in the organic solvent, allowing for its separation from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[16]
-
Causality: Removing residual water is necessary before solvent evaporation to prevent product hydrolysis and obtain an accurate crude yield.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cross-coupled product.[3]
By understanding the inherent instabilities of N-heterocyclic boronic acids and strategically selecting stabilized reagents and a robust catalytic system, researchers can reliably execute these challenging yet powerful transformations.
References
- 1. organicreactions.org [organicreactions.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Application Note & Protocol: Mastering Inert Atmosphere Techniques for Suzuki Coupling with Isoquinolin-8-ylboronic Acid
Document ID: AN-SC-2512-01
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of biaryl and heteroaryl scaffolds vital to pharmaceutical research and drug development.[1][2][3] The isoquinoline moiety, a privileged structure in medicinal chemistry, is a frequent target for synthesis.[2][4][5] Isoquinolin-8-ylboronic acid serves as a critical building block for introducing this scaffold, but its successful application is often hampered by its inherent instability and the sensitivity of the catalytic system to atmospheric conditions.[5][6] This guide provides a comprehensive overview of the principles and detailed protocols for employing inert atmosphere techniques in the Suzuki coupling of this compound, ensuring high yields, reproducibility, and reaction integrity.
The Imperative for an Inert Environment: Why Standard Benchtop Conditions Fail
To understand the necessity of excluding air and moisture, one must first appreciate the vulnerabilities within the Suzuki-Miyaura catalytic cycle. The reaction mechanism, while powerful, involves several species that are readily compromised by atmospheric components.[1][7]
Key Vulnerabilities in the Catalytic Cycle
-
The Active Pd(0) Catalyst: The catalytically active species is a coordinatively unsaturated Palladium(0) complex. In the presence of oxygen, this Pd(0) center is easily oxidized to catalytically inactive Pd(II) oxides, often observed as the precipitation of black palladium metal ("palladium black").[8][9][10][11] This process irreversibly removes the catalyst from the cycle, halting the reaction.
-
Phosphine Ligand Integrity: Electron-rich phosphine ligands are essential for stabilizing the palladium center and facilitating key steps like oxidative addition and reductive elimination. These ligands are themselves susceptible to oxidation by air, forming phosphine oxides that no longer effectively coordinate to the metal, thereby impeding catalysis.[8]
-
Instability of this compound: Heteroaromatic boronic acids, including the isoquinolinyl variant, are particularly prone to degradation through two primary pathways:[7][12]
-
Protodeboronation: This is the most common failure mode, where the carbon-boron bond is cleaved by a proton source (typically residual water in the solvent or base), replacing the boronic acid group with a hydrogen atom.[9][13][14] This side reaction is often accelerated by the basic conditions required for the coupling.
-
Homocoupling: Oxygen can promote the oxidative dimerization of two boronic acid molecules, leading to the formation of an undesired bi-isoquinoline byproduct and consuming the starting material.[7][9][10]
-
The diagram below illustrates the desired catalytic pathway in competition with these destructive off-cycle reactions.
Caption: Competing pathways in Suzuki coupling.
Core Methodologies for Achieving an Inert Atmosphere
Two primary apparatuses are employed to create and maintain the requisite inert atmosphere: the Schlenk line and the glovebox.[15][16] The choice between them depends on the scale of the reaction, the extreme sensitivity of the reagents, and available infrastructure.
-
The Schlenk Line: A versatile and common tool consisting of a dual-glass manifold connected to both a vacuum pump and a source of inert gas (Nitrogen or Argon).[15][17] It allows for the manipulation of air-sensitive materials in sealed glassware on a standard laboratory bench. The core technique is the "vacuum-backfill" or "purge-and-refill" cycle, where the air inside a reaction vessel is removed under vacuum and replaced with inert gas.[8][18][19] This cycle is typically repeated three to five times to ensure the atmosphere is sufficiently inert.
-
The Glovebox: A sealed enclosure that provides the most stringently controlled inert environment, with internal atmospheric monitors continuously maintaining very low levels of oxygen and moisture (<1 ppm).[16][20][21] All manipulations are performed through sealed glove ports. Gloveboxes are ideal for weighing and handling solids that are pyrophoric, extremely hygroscopic, or highly sensitive to oxidation.[20][22]
Caption: Comparison of Schlenk Line and Glovebox workflows.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a Schlenk line.
Reagent and Equipment Summary
| Component | Typical Equivalents | M.W. | Amount (for 1 mmol scale) | Notes |
| Aryl Bromide | 1.0 | Variable | 1.0 mmol | Ensure purity. |
| This compound | 1.2 - 1.5 | 172.98 | 208 - 259 mg | Heteroaryl boronic acids are prone to decomposition; use a fresh bottle or verify purity.[13] Store under inert gas.[23] |
| Palladium Precatalyst | 1 - 3 mol% | Variable | 0.01 - 0.03 mmol | Air-stable precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are recommended for ease of handling.[9] |
| Base | 2.0 - 3.0 | Variable | 2.0 - 3.0 mmol | Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Must be finely powdered and anhydrous.[9][13] |
| Solvent | ~0.1 M concentration | - | 10 mL | Anhydrous, degassed solvent is critical. Dioxane/H₂O, Toluene, or 2-MeTHF are common choices.[9] |
| Equipment | - | - | - | Oven-dried Schlenk flask, magnetic stir bar, condenser, glass syringes, needles, rubber septa. |
Step-by-Step Procedure
-
Glassware and Solvent Preparation:
-
Thoroughly dry all glassware, including the Schlenk flask, condenser, and magnetic stir bar, in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.[15]
-
Degas the reaction solvent. For the freeze-pump-thaw method (most rigorous): freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and thaw. Repeat this cycle three times. Alternatively, sparge the solvent with a vigorous stream of Argon or Nitrogen for 30-60 minutes.
-
-
Reaction Assembly under Inert Atmosphere:
-
Quickly assemble the hot Schlenk flask and condenser, seal with a rubber septum, and connect to the Schlenk line.
-
Evacuate the flask under vacuum until the pressure is stable, then slowly backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the vessel is inert.[8][18]
-
Under a positive counterflow of inert gas, briefly remove the septum and add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the powdered base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Immediately reseal the flask with the septum.
-
Using a dry, inert-gas-flushed syringe, add the degassed solvent to the flask.
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (typically 80–110 °C).[4][9]
-
Begin vigorous magnetic stirring.
-
Monitor the reaction's progress by periodically taking small aliquots via syringe (under positive inert gas pressure) and analyzing by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.[4]
-
-
Work-up and Purification:
-
Once complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[2][4][9]
-
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Observation | Potential Cause (Related to Inertness/Stability) | Suggested Solution |
| Low or No Product Formation | Catalyst Decomposition: The active Pd(0) species has been oxidized by trace oxygen.[9][13] | Ensure all solvents are rigorously degassed and that a positive inert gas pressure is maintained throughout. Use a fresh, high-quality, or more robust air-stable precatalyst. |
| Starting Boronic Acid Consumed, No Product | Protodeboronation: The C-B bond is cleaved by water. This is a very common issue with heteroaryl boronic acids.[9][12][13][14] | Use strictly anhydrous solvents and reagents. Ensure the base is dry. Switch to a milder base (e.g., KF) or non-aqueous conditions.[9] If the problem persists, consider converting the boronic acid to a more stable pinacol or MIDA ester derivative.[13][24] |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[7][9] | Improve the degassing procedure (use freeze-pump-thaw if possible) and ensure the reaction vessel is leak-proof and maintained under a positive pressure of inert gas at all times. |
| Reaction Stalls or is Sluggish | Poor Solubility/Mass Transfer: In anhydrous systems, the base or boronate salt may have poor solubility. | Ensure vigorous stirring. Consider a solvent system known to improve solubility, such as 2-MeTHF or the addition of a co-solvent. The use of certain additives like trimethyl borate has been shown to help in some cases by solubilizing boronate complexes.[14] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. ossila.com [ossila.com]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. ucd.ie [ucd.ie]
- 22. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 23. This compound | 721401-43-0 [sigmaaldrich.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Mastering the Aqueous Suzuki-Miyaura Coupling of Isoquinolin-8-ylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Isoquinoline Scaffolds and Green Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in medicinal chemistry, where the construction of biaryl and heteroaryl-aryl structures is fundamental to the design of new therapeutic agents. The isoquinoline moiety, a privileged scaffold, is a core component of numerous FDA-approved drugs and clinical candidates, valued for its ability to interact with a wide range of biological targets.[4]
Traditionally, these coupling reactions have been performed in volatile and often toxic organic solvents. However, the principles of green chemistry compel a shift towards more sustainable methodologies. Aqueous Suzuki-Miyaura couplings address this imperative, utilizing water—an inexpensive, non-toxic, and non-flammable solvent—to create safer and more environmentally benign processes.[5][6][7][8]
This guide provides a comprehensive framework for successfully performing the aqueous Suzuki-Miyaura coupling of Isoquinolin-8-ylboronic acid. We will delve into the mechanistic underpinnings, explore the critical experimental parameters, and provide a detailed, field-proven protocol. The specific challenges posed by nitrogen-containing heteroaryl boronic acids, such as potential catalyst inhibition and protodeboronation, will be addressed with evidence-based solutions to empower researchers to achieve high-yield, reproducible results.
Mechanistic Foundations: The Catalytic Cycle in an Aqueous Environment
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Understanding this cycle is crucial for rational optimization and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, following the general trend: I > Br > OTf >> Cl.[1][9]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here. In an aqueous medium, the base activates the boronic acid to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻, which then facilitates the transfer of the isoquinoline group to the palladium complex.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Challenges with this compound: Heteroaryl boronic acids, particularly those with nitrogen atoms like isoquinoline, present unique challenges. The Lewis-basic nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[12] Furthermore, these compounds can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), especially under basic conditions, leading to reduced yields.[1][11][13] Careful selection of reaction parameters is essential to mitigate these issues.
Optimizing Key Reaction Parameters
A successful aqueous Suzuki coupling is a synergistic interplay of catalyst, ligand, base, and solvent. The choices are not arbitrary; they are dictated by the specific properties of the substrates.
A. Palladium Catalyst and Ligand System
The "catalyst system" is the combination of the palladium source and a coordinating ligand. The ligand stabilizes the palladium, prevents its precipitation as inactive "palladium black," and critically influences its reactivity.[1]
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(OAc)₂ or PdCl₂: Common, bench-stable, and cost-effective Pd(II) precatalysts. They are reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄: A Pd(0) source that does not require in situ reduction, often highly effective but can be more air-sensitive.[4] |
| Ligands for Aqueous Media | Water-Soluble Phosphines: Sulfonated phosphines like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) and TPPMS (monosulfonated triphenylphosphine) are classic choices that impart water solubility to the catalyst complex.[5][6] N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and steric bulk, creating highly active and stable catalysts that are often effective for challenging couplings, including those with aryl chlorides. Water-soluble variants have been developed.[6][14] Phosphine-Free Systems: In some cases, reactions can proceed without added phosphine ligands, particularly with phase-transfer agents or specialized additives, offering a simpler, more cost-effective setup.[7][8][15] |
B. The Crucial Role of the Base
The base is not merely a pH adjuster; it is a mechanistic participant required for the transmetalation step.[10] Its strength and solubility directly impact reaction efficiency and side reactions.
| Base | Common Substrates | Typical Yield (%) | Notes & Causality |
| Potassium Carbonate (K₂CO₃) | Aryl bromides, iodides | High | A moderately strong, inexpensive base. Its good solubility in water makes it a standard choice for aqueous couplings. It is generally effective at forming the active boronate species without being overly harsh.[10][16] |
| Sodium Carbonate (Na₂CO₃) | Aryl bromides, iodides | High | Similar in efficacy to K₂CO₃ and often used interchangeably. Found to be the most effective base in some systems.[16] |
| Potassium Phosphate (K₃PO₄) | Aryl bromides, chlorides | High | A stronger base that can be particularly effective for less reactive coupling partners like aryl chlorides. Its use can sometimes mitigate protodeboronation compared to stronger hydroxide bases.[9][10][13] |
| Cesium Carbonate (Cs₂CO₃) | Challenging substrates | Very High | A highly effective but more expensive base. The large, soft cesium cation is thought to play a beneficial role in promoting the catalytic cycle. Often used for difficult couplings.[13] |
C. Solvent System and Coupling Partner
-
Solvent: While water is the primary medium, a water-miscible organic co-solvent is often necessary to ensure the solubility of the aryl halide and the product. Common choices include a 4:1 to 10:1 ratio of Water:Acetonitrile, Water:Ethanol, or Water:Dioxane.[5][10][17]
-
Aryl Halide: The reactivity of the coupling partner is paramount. Aryl iodides and bromides are the most common and reliable choices for aqueous Suzuki couplings.[1] Aryl chlorides are less reactive and typically require more active catalyst systems, such as those employing bulky, electron-rich phosphine or NHC ligands.[14][18]
Detailed Experimental Protocol: Aqueous Suzuki Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Caption: A step-by-step experimental workflow for the aqueous Suzuki coupling.
Materials & Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Degassed 4:1 mixture of Distilled Water and Acetonitrile
-
Ethyl Acetate (EtOAc), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Nitrogen or Argon), oil bath, TLC plates, rotary evaporator, column chromatography setup.
Procedure:
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the exclusion of oxygen, which is crucial to prevent catalyst deactivation.[4][19]
-
Solvent Addition: Using a syringe, add the degassed 4:1 H₂O:CH₃CN solvent mixture to the flask under a positive pressure of inert gas. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask into a preheated oil bath set to 80-100 °C. Stir the mixture vigorously.[4]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is fully consumed (typically 2-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.[4]
-
Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure product.[4][10]
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: The Pd catalyst may be old, oxidized, or poisoned.[9][13] 2. Oxygen Contamination: Inadequate degassing allows O₂ to oxidize the active Pd(0) catalyst.[9] 3. Poor Reagent Quality: The boronic acid may have degraded upon storage. | 1. Use a fresh batch of the palladium precatalyst and ligand. 2. Ensure the reaction vessel is rigorously purged with an inert gas and that solvents are thoroughly degassed before use.[9] 3. Use high-purity this compound. |
| Significant Protodeboronation | 1. Harsh Conditions: The combination of base, water, and heat can promote the cleavage of the C-B bond, a known issue for some heteroaryl boronic acids.[1][11][13] | 1. Use a Milder Base: Switch from a carbonate to potassium phosphate (K₃PO₄) or potassium fluoride (KF).[9] 2. Modify Conditions: Lower the reaction temperature or shorten the reaction time.[9] 3. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[9][13][20] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: The primary cause is often the presence of O₂, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][9] | 1. Rigorous Degassing: Improve the degassing procedure for all solvents. A freeze-pump-thaw cycle is highly effective. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[9] |
Conclusion
The aqueous Suzuki-Miyaura coupling of this compound is a highly valuable transformation for pharmaceutical and materials science research. Success depends on a rational understanding of the catalytic cycle and the careful selection of reaction components to favor the desired cross-coupling pathway over competing side reactions like catalyst deactivation and protodeboronation. By employing water-soluble ligands, appropriate bases, and rigorously controlled inert conditions, researchers can harness the power of this reaction in an environmentally responsible manner. The protocols and troubleshooting guides presented here provide a robust starting point for the efficient and reproducible synthesis of valuable isoquinoline-containing compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonated N-heterocyclic carbenes for Suzuki coupling in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Protodeboronation of Isoquinolin-8-ylboronic acid
As a Senior Application Scientist, I often assist researchers who are leveraging the unique properties of heteroaromatic building blocks in their synthetic campaigns. Isoquinolin-8-ylboronic acid is a valuable reagent, but its use can be hampered by a common and frustrating side reaction: protodeboronation. This guide is designed to provide you with a deep understanding of why this occurs and, more importantly, to equip you with robust, field-proven strategies to ensure your reactions succeed.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles governing the stability of this compound.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your work, this means your this compound starting material is converted into isoquinoline, an inert byproduct. This process directly consumes your reagent, leading to reduced yields of the desired cross-coupled product and complicating purification efforts.[2]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: The susceptibility of this compound stems from its identity as a basic heteroaromatic boronic acid. The presence of the basic nitrogen atom in the isoquinoline ring introduces unique decomposition pathways not typically seen with simple arylboronic acids.[1]
Under neutral pH conditions, the molecule can exist as a zwitterion. This zwitterionic species is primed for rapid, unimolecular fragmentation, leading to efficient protodeboronation.[1] While Suzuki-Miyaura reactions are typically run under basic conditions, the complex equilibria present mean that even small amounts of this highly reactive zwitterionic intermediate can significantly impact your yield. There are structural motifs, including 2-heteroaryls and those with protonable heteroatoms, that are known to accelerate protodeboronation.[3]
Q3: What are the key factors that accelerate this unwanted side reaction?
A3: Several experimental parameters can influence the rate of protodeboronation. Understanding these factors is the first step toward mitigating the issue.
| Factor | Impact on Protodeboronation | Rationale |
| pH / Base | High Impact | Both acidic and basic conditions can promote protodeboronation, but the mechanisms differ.[4] For heteroaromatics like isoquinoline, the pH dictates the equilibrium between the neutral acid, the anionic boronate, and the highly reactive zwitterion.[1] Strong bases can accelerate the formation of the tetrahedral boronate, which can also be susceptible to decomposition.[5][6] |
| Temperature | High Impact | Higher reaction temperatures significantly increase the rate of protodeboronation.[7][8] This is a critical parameter to control, especially for thermally sensitive substrates. |
| Solvent (Water) | Medium Impact | Water acts as the proton source for the C-H bond formation.[8] While Suzuki couplings often benefit from or require some water, excessive amounts can accelerate protodeboronation.[7] |
| Catalyst System | Medium Impact | Highly active palladium catalysts can help the desired cross-coupling reaction outcompete the slower protodeboronation side reaction.[9][10] Conversely, certain bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.[11] |
| Reaction Time | Medium Impact | Longer exposure to reaction conditions, particularly elevated temperatures and basic media, provides more opportunity for the boronic acid to decompose.[8] |
Part 2: Troubleshooting Guide - From Problem to Solution
Scenario: "I'm attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide. My yields are consistently low (<30%), and LC-MS analysis shows a major peak corresponding to isoquinoline. What should I do?"
This is a classic case of protodeboronation outcompeting your desired reaction. The following workflow provides a systematic approach to solving this problem.
Part 3: Advanced Protocols for Prevention
Simple optimization is often insufficient for highly sensitive substrates. The most robust solutions involve chemically modifying the boronic acid to increase its stability.
Strategy: Protecting the Boronic Acid
Converting the boronic acid to a boronic ester is a highly effective strategy to prevent premature decomposition.[12] Pinacol esters are a common choice, offering a good balance of stability and reactivity.[3] For exceptionally unstable substrates, N-methyliminodiacetic acid (MIDA) boronates are superior, providing remarkable stability and enabling a "slow-release" approach.[13][14]
This protocol converts the boronic acid to its more stable pinacol ester, which can be purified by column chromatography and stored for extended periods.
-
Reagent Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene (approx. 0.2 M).
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.
-
Reaction Monitoring: Water will be collected in the Dean-Stark trap as it is removed azeotropically. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product can often be used directly or purified via column chromatography on silica gel.
MIDA boronates are exceptionally stable, air-stable solids that are ideal for challenging cross-couplings.[14]
-
Reagent Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).
-
Solvent Addition: Add a 1:1 mixture of toluene and DMSO to achieve a concentration of approximately 0.5 M with respect to the boronic acid.
-
Vigorous Dehydration: Heat the mixture to 110 °C with vigorous stirring under a flow of nitrogen or argon for 1-2 hours to drive off water.
-
Isolation: Cool the reaction to room temperature. The MIDA boronate often precipitates. It can be isolated by filtration, washing with a non-polar solvent like hexanes, and drying under vacuum.
Strategy: The "Slow-Release" Cross-Coupling
The power of MIDA boronates lies in their ability to slowly hydrolyze under basic Suzuki-Miyaura conditions, releasing the free boronic acid in situ.[15][16] This keeps the instantaneous concentration of the unstable boronic acid extremely low, allowing the desired cross-coupling to proceed efficiently while minimizing decomposition.[13]
This protocol is a general starting point for coupling your air-stable MIDA boronate with an aryl halide.
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound MIDA ester (1.2 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 5:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture (e.g., 60-100 °C) and monitor progress by TLC or LC-MS. The slow release of the boronic acid may require longer reaction times than a standard coupling.[13]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Part 4: Visualizing the Mechanism of Instability
The pH of the reaction medium is a critical variable that controls the speciation of the boronic acid. The following diagram illustrates the key equilibria for this compound and highlights the zwitterionic pathway that leads to rapid protodeboronation. Understanding these competing pathways is essential for rational reaction design.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling of Isoquinolin-8-ylboronic Acid in Suzuki Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] Isoquinoline moieties are prevalent in pharmaceuticals and advanced materials, making isoquinolin-8-ylboronic acid a valuable building block. However, researchers often face challenges with this substrate, primarily the formation of a symmetrical 8,8'-biisoquinoline byproduct through homocoupling of the boronic acid.[3] This side reaction not only consumes the starting material and reduces the yield of the desired product but also complicates purification efforts.[3][4]
This technical guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to specifically address and minimize the homocoupling of this compound in your Suzuki reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical dimer (8,8'-biisoquinoline).[4] This process competes with the desired cross-coupling reaction, leading to reduced yields and the formation of a significant impurity that can be difficult to separate from the target molecule.[3]
Q2: What are the primary causes of homocoupling?
A2: There are two principal mechanistic pathways responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][4][5] Rigorous exclusion of oxygen is therefore critical.[6][7]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to produce the homocoupled dimer during the initial phase of the reaction as it is reduced to the active Pd(0) state.[5][6][8]
Q3: Is this compound particularly susceptible to homocoupling and other side reactions?
A3: Yes, heteroaryl boronic acids like this compound present unique challenges. The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9][10] Furthermore, heteroaryl boronic acids are often more susceptible to protodeboronation—a competing side reaction where the C-B bond is cleaved by a proton source—especially in the presence of aqueous bases.[5][9][10][11]
Q4: How can I quickly determine if homocoupling is a major issue in my reaction?
A4: A preliminary analysis of your crude reaction mixture using techniques like TLC, LC-MS, or ¹H NMR will typically reveal the presence of the homocoupled product. The symmetrical dimer will have a distinct mass and NMR spectrum. Comparing the crude mixture to a pure standard of your starting material and, if available, the homocoupled byproduct is the most definitive method.
Section 2: Mechanistic Insights: The Desired Cycle vs. The Parasitic Pathway
Understanding the underlying mechanisms is crucial for effective troubleshooting. The desired Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] Homocoupling acts as a parasitic cycle that intercepts key intermediates.
Caption: The desired Suzuki cycle versus competing homocoupling pathways.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve issues with excessive homocoupling.
Caption: A logical workflow for troubleshooting homocoupling issues.
Section 4: Data-Driven Optimization Strategies
The choice of ligand, base, and solvent are critical variables that must be co-optimized. The following tables summarize recommendations based on literature for similar challenging substrates.
Table 1: Effect of Ligand Choice on Suzuki Coupling
| Ligand Type | Examples | Rationale for Use | Citation(s) |
|---|---|---|---|
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, RuPhos | Steric bulk accelerates reductive elimination and can hinder the formation of intermediates that lead to homocoupling. High electron density facilitates the oxidative addition step.[3][13][14] | [3][13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | These are strong σ-donors and are often more stable than phosphine ligands, providing a highly active and robust catalytic system. | [3][12] |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is a classical ligand but often less effective for challenging substrates. P(t-Bu)₃ offers increased bulk and electron-donating ability.[15] |[13][15] |
Table 2: Effect of Base and Solvent System
| Base | Recommended Solvent(s) | Key Considerations | Citation(s) |
|---|---|---|---|
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A moderately strong base, often effective where weaker bases fail. Good for activating boronic acids without promoting excessive side reactions. | [3][9] |
| K₂CO₃ | Dioxane/H₂O, DMF | A standard, cost-effective choice. Milder than K₃PO₄, which can be beneficial in preventing base-mediated degradation of sensitive substrates.[3][16][17] | [3][16][17] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger and more soluble base that can be effective for slow transmetalation steps, but should be used cautiously. | [9][14][16] |
| KF | Dioxane, THF | A weaker base that can be advantageous when base-sensitive functional groups are present. |[11][15] |
Section 5: Recommended Experimental Protocol
This protocol incorporates best practices to minimize homocoupling for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Caption: Step-by-step experimental workflow for minimizing homocoupling.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess should be avoided as it can increase the likelihood of homocoupling.
-
-
Establishing an Inert Atmosphere (CRITICAL STEP):
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to rigorously remove all oxygen.[17][18]
-
Rationale: This is the most important step to prevent oxygen-mediated homocoupling.[4][6][7] Subsurface sparging of the solvent with inert gas for 15-20 minutes prior to addition is highly recommended for best results.[6][18]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[17]
-
In a separate vial, prepare the catalyst system. For a Pd(0) source, mix Pd₂(dba)₃ (e.g., 1-2 mol %) and a bulky ligand like SPhos (e.g., 2-4 mol % per Pd atom) in a small amount of degassed solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Rationale: Using a pre-formed Pd(0) catalyst avoids the Pd(II)-mediated homocoupling pathway.[14] The bulky SPhos ligand is chosen to promote the desired reaction cycle and suppress side reactions.[3]
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–100 °C).[17]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).[17]
-
Rationale: Running the reaction at the lowest temperature that provides a reasonable rate can help suppress side reactions.[3][14]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure cross-coupled product.[17]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki Coupling of Nitrogen Heterocycles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation—a frequent and often frustrating issue when working with these indispensable molecular building blocks.
Nitrogen heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. However, their intrinsic properties, particularly the Lewis basicity of the nitrogen atom, present unique challenges in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyridine derivative has stalled or is giving very low yield. What is the most likely cause?
A1: The most probable culprit is catalyst inhibition or deactivation due to the coordination of the pyridine nitrogen to the palladium center. The lone pair of electrons on the nitrogen atom can bind to the palladium, effectively taking it out of the catalytic cycle.[1][2] This is particularly problematic with pyridines, pyrimidines, and other electron-rich nitrogen heterocycles.[3][4][5]
Underlying Mechanism: The nitrogen atom of the heterocyclic substrate or product can act as a ligand, coordinating to the Pd(II) intermediates in the catalytic cycle. This coordination can stabilize these intermediates, hindering subsequent steps like reductive elimination, or form catalytically inactive off-cycle complexes.[6]
Q2: How can I prevent the nitrogen heterocycle from poisoning my palladium catalyst?
A2: Several strategies can be employed to mitigate catalyst poisoning by nitrogen heterocycles. The choice of ligand is paramount.
-
Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][7][8] Their steric bulk can physically hinder the coordination of the nitrogen heterocycle to the palladium center, while their electron-donating nature accelerates the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination, outcompeting the deactivation pathway.[8][9]
-
Use of Pre-catalysts: Modern palladium pre-catalysts, like the Buchwald G3 pre-catalysts, are designed to generate the active Pd(0) species efficiently and can offer greater stability and activity.[2]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[2]
Q3: I am working with an unprotected N-H containing heterocycle (e.g., indole, pyrazole, imidazole) and observing poor reactivity. What are the specific challenges here?
A3: Unprotected N-H heterocycles, especially those with acidic protons like indazoles and benzimidazoles, introduce additional complexities. The deprotonated form of these heterocycles can act as an N-anionic ligand, strongly binding to the palladium catalyst and leading to deactivation.[10] The acidity of the N-H proton plays a crucial role; more acidic heterocycles tend to be more problematic.[10]
Troubleshooting Strategies:
-
Careful Base Selection: The choice of base is critical. A strong base can lead to a higher concentration of the deprotonated heterocycle, increasing the likelihood of catalyst poisoning. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2][10]
-
Specialized Catalyst Systems: Certain catalyst systems have been specifically developed for the coupling of unprotected N-H heterocycles. These often involve specialized ligands that can tolerate or even productively interact with the N-H functionality.[10]
Q4: My reaction is producing significant amounts of homocoupled boronic acid product. What is causing this and how can I fix it?
A4: The homocoupling of boronic acids is typically caused by the presence of oxygen or other oxidants in the reaction mixture.[11][12] This side reaction is promoted by residual Pd(II) species that have not been reduced to the active Pd(0) catalyst.
Solutions:
-
Thorough Degassing: Ensure that all solvents and reagents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[2][11]
-
Maintain an Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere from start to finish.[11]
-
Use of Pre-catalysts: As mentioned earlier, pre-catalysts are designed to efficiently generate the active Pd(0) species, which can help to minimize the amount of residual Pd(II) that can promote homocoupling.[11]
Q5: I am observing protodeboronation of my heteroaryl boronic acid. What are the contributing factors and mitigation strategies?
A5: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction, especially with unstable heteroaryl boronic acids.[2] It is often promoted by aqueous conditions, high temperatures, and strong bases.[2][10]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[2]
-
Anhydrous Conditions: If feasible for your specific reaction, performing the coupling under anhydrous conditions can significantly reduce protodeboronation.[2]
-
Milder Base: Opting for a weaker base may slow down the rate of protodeboronation.[2]
Troubleshooting Guides
Issue 1: Low to No Conversion with Electron-Deficient Heterocycles
Symptoms: Your starting materials remain largely unreacted, even after prolonged reaction times.
Possible Cause: While electron-deficient heterocycles are generally more reactive towards oxidative addition, other factors can impede the reaction. Catalyst deactivation can still occur, but slow transmetalation or reductive elimination could also be the bottleneck.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Catalyst Turns Black and Reaction Stalls
Symptoms: The reaction mixture turns black shortly after heating, and analysis shows the reaction has stopped prematurely.
Possible Cause: This often indicates the formation of palladium black (Pd(0) nanoparticles) due to catalyst decomposition. This can be caused by ligand degradation, the presence of impurities, or running the reaction at too high a temperature.
Data Presentation: Comparison of Ligand Performance
| Ligand Type | Key Features | Recommended For | Potential Drawbacks |
| Triphenylphosphine (PPh₃) | Traditional, less bulky | Simple, electron-neutral aryl halides | Prone to deactivation with N-heterocycles |
| Buchwald Biaryl Phosphines | Bulky, electron-rich | Challenging substrates, N-heterocycles, aryl chlorides | Higher cost |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding | Highly active, stable at high temperatures | Can be sensitive to air and moisture |
Experimental Protocol: General Procedure for Suzuki Coupling of a Challenging Bromopyridine
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Isoquinoline Products from Suzuki Coupling Reactions
Welcome to the Technical Support Center for the purification of isoquinoline products derived from Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating these valuable nitrogen-containing heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide robust, self-validating protocols and troubleshooting advice.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent issues encountered during the work-up and purification of isoquinoline products from Suzuki coupling reactions. Each issue is presented in a question-and-answer format, detailing the cause and providing step-by-step solutions.
Issue 1: Persistent Palladium Contamination in the Final Product
Question: My NMR and/or LC-MS analysis shows residual palladium catalyst in my purified isoquinoline product. How can I effectively remove it to meet pharmaceutical purity standards?
Answer: Palladium removal is a critical step, as regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on residual metals in active pharmaceutical ingredients (APIs).[1] The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the properties of your target molecule.
Root Causes:
-
Palladium(0) Nanoparticles: Often, the active Pd(0) catalyst can agglomerate into nanoparticles ("palladium black"), which may be finely dispersed and pass through standard filtration.
-
Soluble Palladium(II) Complexes: Residual palladium can remain in solution as complexes with ligands, solvents, or even the basic isoquinoline product itself.[1]
Troubleshooting Protocol: A Multi-Step Approach
-
Initial Filtration (Post-Reaction): Before aqueous work-up, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This will remove the bulk of insoluble palladium black and inorganic salts.[2]
-
Acid-Base Extraction: The basic nature of the isoquinoline nitrogen provides a powerful purification handle.[3][4]
-
Step 1: Acidification. After the initial filtration, perform a liquid-liquid extraction. Add dilute aqueous acid (e.g., 1 M HCl) to the organic layer. Your basic isoquinoline product will be protonated to form a water-soluble salt and move into the aqueous phase.[4] Most neutral organic impurities and some palladium complexes will remain in the organic layer.
-
Step 2: Back-Extraction. Separate the acidic aqueous layer. Wash it once or twice with a fresh organic solvent (like ethyl acetate or dichloromethane) to remove any remaining neutral impurities.
-
Step 3: Basification. Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH, Na₂CO₃) until the solution is basic (pH > 9). This will deprotonate your isoquinoline, causing it to precipitate or become extractable back into an organic solvent.
-
Step 4: Final Extraction. Extract the now-neutralized aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Scavenging Agents (If Palladium Persists): If trace palladium remains, the use of scavengers is highly effective. These are solid-supported reagents that selectively bind to metals.
-
Dissolve your crude product in a suitable solvent.
-
Add a scavenger resin. Thiol-functionalized silica (SiliaMetS® Thiol) or triamine-functionalized silica (SiliaMetS® Triamine) are highly effective for palladium.[1]
-
Stir the mixture at room temperature or with gentle heating for a few hours to overnight.
-
Filter off the scavenger resin and wash with the solvent. The filtrate will be significantly depleted of palladium.
-
| Palladium Removal Technique | Target Palladium Species | Advantages | Considerations |
| Celite Filtration | Insoluble Pd(0) (Palladium Black) | Simple, inexpensive, removes bulk contamination.[2] | Ineffective against soluble Pd complexes. |
| Acid-Base Extraction | Soluble Pd complexes | Highly effective for basic products like isoquinolines; removes many other impurity types.[6] | Requires product to be stable in acid and base. |
| Scavenger Resins | Soluble Pd(0) and Pd(II) | High selectivity and efficiency, can reduce Pd to ppm levels.[1] | Adds cost and an extra step to the process. |
Issue 2: Boronic Acid and Boron-Based Byproducts Co-eluting with My Product
Question: I'm having difficulty separating my isoquinoline product from unreacted boronic acid and its byproducts (like boric acid) using column chromatography. What's the best strategy?
Answer: Boronic acids and their derivatives are common impurities in Suzuki reactions and can be challenging to remove due to their polarity, which can be similar to that of functionalized isoquinolines.[7][8]
Root Causes:
-
Excess Reagent: Suzuki reactions are often run with an excess of the boronic acid (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[9]
-
Hydrolysis and Homocoupling: Boronic acids can hydrolyze to boric acid or form homocoupled biaryl byproducts.
Troubleshooting Protocol: Exploiting Acidity and Complexation
-
Basic Wash/Extraction: The most reliable method is an extractive work-up using an aqueous base. Boronic acids are weakly acidic and will be deprotonated by a base like 1 M NaOH, forming a water-soluble boronate salt.[10]
-
During your initial work-up, after quenching the reaction, wash the organic layer containing your crude product with 1-2 M aqueous NaOH.
-
This will pull the acidic boronic acid and its derivatives into the aqueous layer, leaving your (typically) less acidic or basic isoquinoline product in the organic phase.
-
Expert Tip: If your isoquinoline product is also acidic, this method is not suitable. However, for most isoquinolines, which are basic, this separation is highly efficient.
-
-
Specialized Scavengers: For particularly stubborn cases or acid-sensitive substrates, scavenger resins can be employed.
-
Diol Resins: Boronic acids are known to form cyclic esters with diols. Silica-bonded diol scavengers (e.g., SiliaBond Diol) can be used to selectively bind and remove boronic acids from an organic solution.[11]
-
Procedure: Dissolve the crude product in a non-protic solvent, add the diol scavenger resin, stir for several hours, and filter.
-
-
Distillative Removal: In some specific cases, boronic acid can be removed as its volatile methyl ester.[10]
-
After work-up, dissolve the crude material in methanol and evaporate the solvent on a rotary evaporator.
-
Repeating this process several times can help remove traces of boronic acid as trimethyl borate. This is particularly useful after chromatographic separation if trace amounts remain.
-
Issue 3: Difficulty Separating the Product from Starting Materials or Homocoupled Byproducts
Question: My final product is contaminated with unreacted halo-isoquinoline and/or the homocoupled product of my boronic acid. How can I improve this separation?
Answer: This issue often points to an incomplete reaction or side reactions. While optimizing the reaction is the best first step, purification strategies can resolve the issue post-synthesis.
Troubleshooting Protocol: Chromatographic and Crystallization Methods
-
Optimized Column Chromatography: This is the most common method for separating compounds with different polarities.[12][13]
-
Solvent System Screening: Don't rely on a single solvent system. Use Thin-Layer Chromatography (TLC) to screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find the one that gives the best separation (largest ΔRf) between your product and the impurities.[2]
-
Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column often provides better resolution than loading as a concentrated liquid.[14]
-
-
Acid-Base Extraction: As detailed in Issue 1, this technique is excellent for separating the basic isoquinoline product from neutral starting materials (e.g., some aryl halides) and neutral homocoupled byproducts.[4]
-
Recrystallization: If your isoquinoline product is a solid, recrystallization is a powerful purification technique that can yield material of very high purity.[15]
-
Solvent Selection: The key is finding a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Workflow & Logic Diagrams
The following diagrams illustrate the decision-making process for purification and the standard experimental workflow.
Caption: Decision tree for selecting a purification strategy.
Caption: Standard experimental workflow for Suzuki reaction work-up.
Frequently Asked Questions (FAQs)
Q1: Can I use an acid-base extraction for any isoquinoline derivative? A1: Generally, yes, as the isoquinoline core is basic (pKa of ~5.14).[3] However, if your molecule contains a strongly acidic functional group (like a carboxylic acid or phenol) that is more acidic than the protonated isoquinoline is basic, the molecule may behave as an acid or a zwitterion, complicating the extraction. Always consider the pKa values of all functional groups on your molecule.
Q2: My reaction seems to stall, leaving a lot of starting material. Should I just try to separate it during purification? A2: While purification can often solve the problem, it is always better to optimize the reaction first. Incomplete conversion in Suzuki reactions can be due to catalyst deactivation, insufficient base, or poor solvent choice.[9] Addressing the root cause will save significant time and resources compared to performing a difficult separation on a large scale.
Q3: What is the best general-purpose chromatography solvent system for isoquinoline derivatives? A3: There is no single "best" system, as it is highly dependent on the specific substituents on your isoquinoline. However, a good starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a system of methanol in dichloromethane is very effective.[2][10] Due to the basic nitrogen, peaks can sometimes tail on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can often resolve this issue by neutralizing acidic sites on the silica.
Q4: Is it necessary to degas the solvents for a Suzuki reaction? A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Degassing the solvents (e.g., by bubbling argon or nitrogen through them for 15-30 minutes) helps to maintain the catalyst's activity throughout the reaction, leading to higher yields and fewer side products.[5][16]
Q5: My product is an oil. How can I purify it if I can't use recrystallization? A5: For oils, meticulous column chromatography is the primary method of purification. If that is insufficient, you could attempt to form a crystalline salt (e.g., a hydrochloride or tartrate salt) by treating the purified oil with the corresponding acid.[3] These salts can often be recrystallized to a high purity, after which the free base (your product) can be regenerated by neutralization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. moravek.com [moravek.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing Suzuki Reactions with Isoquinolin-8-ylboronic Acid
Welcome to the technical support center for improving the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions involving isoquinolin-8-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this often-challenging transformation. Here, we will address common issues in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.
Introduction: The Challenge of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when employing heteroaryl boronic acids, particularly those containing nitrogen like this compound, researchers often encounter challenges that can lead to low yields and complex product mixtures. The Lewis basic nitrogen atom of the isoquinoline ring can coordinate with the palladium catalyst, leading to deactivation or altered reactivity.[2] Furthermore, the electron-deficient nature of the isoquinoline ring can influence the kinetics of the catalytic cycle, while the boronic acid itself can be susceptible to degradation pathways like protodeboronation.
This guide will provide a structured approach to overcoming these obstacles, enabling you to achieve higher yields and more consistent results in your Suzuki couplings with this compound.
Troubleshooting Guide: Common Problems and Solutions
Q1: My reaction has a very low yield or fails to proceed altogether. What are the most likely causes and how can I fix this?
A1: A low or zero yield in a Suzuki reaction with this compound can stem from several factors, often related to catalyst deactivation or inefficient reaction kinetics. Here’s a systematic approach to troubleshooting:
1. Catalyst System Inactivity: The choice of palladium catalyst and ligand is paramount. The nitrogen atom in the isoquinoline ring can act as a poison to the palladium center.
-
Expert Insight: For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often necessary to shield the palladium center from inhibitory coordination by the substrate and to promote the key steps of oxidative addition and reductive elimination.[2]
-
Recommended Action:
-
Catalyst/Ligand Screening: If you are using a standard catalyst like Pd(PPh₃)₄ and observing poor results, consider switching to a more robust system. Buchwald ligands such as SPhos or XPhos , in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points for challenging couplings.[3]
-
Pre-catalysts: Consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) to ensure a consistent generation of the active Pd(0) species.
-
2. Ineffective Base: The base plays a crucial role in the transmetalation step, forming the more nucleophilic boronate species.[4] The choice and quality of the base are critical.
-
Expert Insight: For heteroaryl boronic acids, stronger, non-nucleophilic bases are often required to drive the reaction.
-
Recommended Action:
-
Base Selection: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃ . These bases have been shown to be effective in couplings of nitrogen-rich heterocyles.[5]
-
Base Quality: Ensure your base is finely powdered and anhydrous, especially if running the reaction under anhydrous conditions.
-
3. Sub-optimal Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Expert Insight: Aprotic polar solvents, often with a small amount of water, are typically used. The water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
Recommended Action:
-
Solvent Systems: Common solvent systems include dioxane/water , THF/water , or toluene/water mixtures.[6] The optimal ratio should be determined empirically. For particularly sensitive substrates, anhydrous conditions may be necessary.
-
Q2: I am observing a significant amount of a byproduct that corresponds to the starting isoquinoline (protodeboronation). How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common and often frustrating side reaction with heteroaryl boronic acids. It is often promoted by the presence of water, high temperatures, and certain basic conditions.
1. Stabilize the Boronic Acid:
-
Expert Insight: The stability of the boronic acid can be significantly enhanced by converting it to a more robust derivative.
-
Recommended Action:
-
Boronate Esters: Convert this compound to its pinacol ester (Bpin) or neopentyl glycol ester . These esters are generally more stable to protodeboronation and can be used directly in the coupling reaction.[1]
-
Trifluoroborate Salts: Potassium trifluoroborate salts (BF₃K) are another excellent alternative, offering high stability and often good reactivity.[7]
-
MIDA Boronates: For a "slow-release" strategy of the boronic acid during the reaction, consider using N-methyliminodiacetic acid (MIDA) boronates.[8]
-
2. Optimize Reaction Conditions:
-
Expert Insight: Minimizing the exposure of the boronic acid to harsh conditions can reduce the rate of protodeboronation.
-
Recommended Action:
-
Anhydrous Conditions: If protodeboronation is severe, switch to strictly anhydrous conditions. This involves using anhydrous solvents and bases.
-
Lower Reaction Temperature: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.
-
Base Selection: In some cases, milder bases like KF can be effective while minimizing protodeboronation.[4]
-
Q3: My reaction is producing a significant amount of homocoupled bi-isoquinoline. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1]
1. Rigorous Exclusion of Oxygen:
-
Expert Insight: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen, leading to the formation of Pd(II) species that can promote homocoupling.
-
Recommended Action:
-
Degassing: Thoroughly degas your solvent(s) before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.
-
2. Control of the Palladium Species:
-
Expert Insight: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species must be efficient to avoid side reactions.
-
Recommended Action:
-
Use a Pd(0) Source: Consider starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) at the start of the reaction.
-
Optimize Catalyst/Ligand Ratio: Ensure an appropriate excess of the phosphine ligand is used to stabilize the Pd(0) species and prevent aggregation into palladium black.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A: Based on protocols for similar nitrogen-containing heterocycles, a robust starting point would be:
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%)
-
Base: K₃PO₄ (2.0 equivalents)
-
Solvent: Dioxane/H₂O (4:1 v/v)
-
Temperature: 80-100 °C
This combination provides a highly active catalyst system with a suitable base for this class of substrate.[2][3]
Q: How can I improve the purification of my product? I'm having trouble separating it from residual boronic acid and other byproducts.
A: Purification can indeed be challenging. Here are a few tips:
-
Aqueous Workup: An acidic wash (e.g., 1M HCl) can help remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Biotage/Automated Chromatography: If you have access to automated flash chromatography, this can provide superior separation compared to manual column chromatography.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q: Is it better to use the boronic acid or its pinacol ester?
A: This often depends on the specific reaction and the stability of the boronic acid.
-
Boronic Acid: Generally more reactive, which can lead to faster reaction times.[9] However, it is more prone to decomposition.
-
Pinacol Ester: More stable, easier to handle and purify, and less susceptible to protodeboronation.[1] It is often the preferred reagent for complex syntheses or when the corresponding boronic acid is unstable.
Data Presentation: Catalyst System Comparison for Heteroaryl Couplings
The following table summarizes catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of challenging nitrogen-containing heteroaryl substrates. This data can serve as a guide for selecting a starting point for the optimization of your reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Substrate Class | Reference |
| Pd(PPh₃)₂Cl₂ (5) | SPhos (5) | K₂CO₃ (2) | THF/H₂O | 80 | Chloro-isoquinolinone | [2] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | Bromo-tacrine | [10] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Chloro-indazole | [5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Bromo-purine | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized starting protocol and should be optimized for your specific aryl halide.
-
Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). Then, add the degassed solvent system (e.g., dioxane/water 4:1, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Key Steps of the Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with Isoquinolin-8-ylboronic Acid
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Suzuki-Miyaura coupling reactions, specifically with isoquinolin-8-ylboronic acid. Our goal is to provide you with actionable insights and troubleshooting strategies, grounded in mechanistic principles, to help you achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Coupling with Nitrogen-Containing Heterocycles
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1] However, when working with nitrogen-containing heteroaryl boronic acids like this compound, researchers often encounter unique challenges. The Lewis basic nitrogen atom inherent to the isoquinoline scaffold can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This, coupled with the potential for protodeboronation, necessitates a carefully considered approach to ligand selection and reaction optimization. This guide will walk you through common issues and provide a systematic approach to selecting the right ligand for your specific transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the Suzuki coupling of this compound and provides a step-by-step guide to diagnosing and resolving them.
Q1: My reaction shows low to no conversion. What are the likely causes and how can I address them?
Low or no conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is key.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivation is a primary suspect.
-
Diagnosis: The reaction mixture may turn black, indicating the formation of palladium black (inactive Pd(0) precipitate).
-
Solution:
-
Ligand Choice: The nitrogen atom in the isoquinoline ring can bind to the palladium center, hindering its catalytic activity.[2] Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[3]
-
Pre-catalyst vs. In-situ Generation: If you are generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure your ligand can effectively reduce it. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is more robust.
-
Oxygen Sensitivity: Ensure the reaction is performed under strictly inert conditions (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.[4]
-
-
-
Inefficient Transmetalation: The transfer of the isoquinolinyl group from boron to palladium is a critical step.
-
Diagnosis: You may observe starting materials even after prolonged reaction times, with minimal product formation.
-
Solution:
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4] For challenging couplings, consider switching from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane, toluene) with water is often necessary to dissolve both the organic and inorganic reagents. The water also plays a role in the formation of the active boronate species.[1]
-
-
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[2]
-
Diagnosis: You will observe the formation of isoquinoline as a byproduct.
-
Solution:
-
Anhydrous Conditions: While some water is often beneficial for transmetalation, excess water can promote protodeboronation. Using rigorously dried solvents and reagents can be advantageous.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base like KF.
-
Q3: My reaction is producing a significant amount of homocoupling byproduct of the boronic acid. What can I do to suppress this?
Homocoupling of the boronic acid to form 8,8'-biisoquinoline is another common side reaction.
-
Diagnosis: You will observe the formation of a symmetrical biaryl byproduct derived from your boronic acid.
-
Solution:
-
Strictly Anaerobic Conditions: Oxygen is a known promoter of boronic acid homocoupling.[4] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere.
-
Ligand Effects: The choice of ligand can influence the rate of homocoupling. Screening different ligands may reveal one that favors the desired cross-coupling pathway.
-
Ligand Selection Guide
The choice of ligand is arguably the most critical parameter in optimizing the Suzuki coupling of this compound. The ideal ligand should be both sterically bulky and electron-rich to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[3]
Phosphine Ligands
Bulky, electron-donating phosphine ligands are often the first choice for challenging Suzuki couplings.
| Ligand Class | Specific Ligand Example | Key Features & Applications |
| Biaryl Phosphines | SPhos, XPhos | Highly effective for a broad range of substrates, including sterically hindered and heteroaromatic partners.[3][5] SPhos has been successfully used in the coupling of an 8-chloroisoquinolinone derivative.[6] |
| Dialkylbiaryl Phosphines | DavePhos | Known to provide highly active catalysts for coupling heteroaryl substrates.[5] |
| Ferrocenyl Phosphines | dppf | A versatile and widely used ligand, though sometimes less effective for highly challenging substrates compared to modern biaryl phosphines. |
N-Heterocyclic Carbenes (NHCs)
NHCs are a class of ligands that have gained prominence due to their strong σ-donating ability and steric bulk, often leading to highly stable and active catalysts.[7]
| Ligand Class | Specific Ligand Example | Key Features & Applications |
| Imidazol-2-ylidene based | IPr, IMes | Offer high stability and activity, particularly for coupling with less reactive aryl chlorides.[7] |
Workflow for Ligand Selection
Caption: A decision workflow for selecting and optimizing ligands for the Suzuki coupling of this compound.
Experimental Protocol: General Procedure for Suzuki Coupling of an 8-Substituted Isoquinoline Derivative
This protocol is adapted from successful literature procedures for the coupling of related isoquinoline systems and serves as a robust starting point for your optimization.[6]
Materials:
-
8-Substituted isoquinoline (e.g., 8-chloroisoquinolinone derivative) (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.5-5 mol%)
-
Ligand (e.g., SPhos) (1.5-15 mol%)
-
Base (e.g., K₂CO₃) (1.3 equiv)
-
Solvent system (e.g., THF/H₂O, 1:1 v/v)
Procedure:
-
To a reaction vessel, add the 8-substituted isoquinoline, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C) for the specified time (typically 12 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q: Can I use a ligand-free protocol for this reaction?
A: While some Suzuki couplings can proceed without an added ligand, particularly with highly reactive aryl iodides, it is generally not recommended for challenging substrates like isoquinolines.[8] The ligand is crucial for stabilizing the palladium catalyst and preventing decomposition.
Q: Is it better to use the boronic acid or the corresponding pinacol ester?
A: For substrates prone to protodeboronation, using the pinacol ester is often advantageous due to its increased stability. However, this adds an extra synthetic step. It is recommended to first attempt the reaction with the boronic acid and switch to the ester if protodeboronation is a significant issue.
Q: What is the optimal temperature for this reaction?
A: The optimal temperature is substrate-dependent. A good starting point is between 65-80 °C.[6][9] If the reaction is sluggish, the temperature can be increased, but be mindful that higher temperatures can also lead to increased rates of side reactions and catalyst decomposition.
Q: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC)?
A: Both ligand classes have proven effective. Bulky phosphine ligands like SPhos and XPhos are a good first choice due to their well-documented success with heteroaryl substrates.[3][5] If these prove suboptimal, NHC ligands can offer an alternative due to their different steric and electronic properties.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Isoquinolin-8-ylboronic Acid Reactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for reactions involving isoquinolin-8-ylboronic acid. This guide is structured as a series of questions and answers to directly address the common challenges, particularly low conversion rates, encountered during Suzuki-Miyaura cross-coupling reactions with this specific N-heterocyclic substrate. Our focus is on providing not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What are the most probable causes?
Low conversion in Suzuki-Miyaura reactions involving N-heterocyclic boronic acids like this compound is a multifaceted issue. The primary culprits can be broadly categorized into three areas:
-
Reagent Instability and Impurity: this compound is susceptible to degradation, primarily through protodeboronation and the formation of unreactive cyclic anhydrides (boroxines).[1] The quality of your starting material is the most critical parameter.
-
Catalyst Inhibition or Decomposition: The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium center. This coordination can inhibit substrate binding or lead to catalyst deactivation, effectively poisoning the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: The delicate balance of base, solvent, ligand, and temperature is crucial. An inappropriate choice in any of these can favor side reactions over the desired cross-coupling.[3][4]
The following troubleshooting workflow provides a systematic approach to diagnosing the issue.
Q2: How can I verify the quality of my this compound before starting the reaction?
Verifying the integrity of your boronic acid is the most important first step. Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation upon storage, especially if exposed to moisture.
Recommended Analytical Methods:
-
¹¹B NMR Spectroscopy: This is a direct and powerful technique to observe the boron environment. A sharp signal around 28-34 ppm typically corresponds to the sp²-hybridized boronic acid, while a broader signal around 20-23 ppm can indicate the presence of the sp³-hybridized boronate anion or other tetrahedral species.
-
¹H NMR Spectroscopy: Check for the clean aromatic signals corresponding to the isoquinoline core and the absence of a signal for isoquinoline itself, which would be the product of protodeboronation.
-
LC-MS: This can be used to check for the correct mass and to identify potential impurities or degradation products.[5][6]
Protocol 1: Quality Assessment of Boronic Acid via NMR
-
Sample Preparation: Dissolve ~5 mg of the this compound in 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆). Using a quartz NMR tube is recommended to avoid any background boron signal from standard borosilicate glass tubes.[5]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Verify the expected shifts and integrations. Look for a singlet around 8.5-9.0 ppm, which would correspond to the C1-H of isoquinoline, the product of protodeboronation.
-
¹¹B NMR Acquisition: Without changing the sample, acquire a proton-decoupled ¹¹B NMR spectrum. A single, sharp peak is indicative of high purity. Multiple peaks or significant broadening may suggest degradation.
Q3: I am observing significant protodeboronation. What is causing this and how can I minimize it?
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is particularly prevalent with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases and the presence of water.[7][8]
Strategies to Mitigate Protodeboronation:
-
Use Milder Bases: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation.[9] Consider switching to weaker inorganic bases. Fluoride sources like CsF or KF can be particularly effective as the fluoride ion is thought to play a unique role in activating the boronic acid without promoting significant hydrolysis.[9][10]
-
Employ Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can dramatically reduce this side reaction.[2][4] This involves using dry solvents and finely powdered, anhydrous bases.
-
Use a More Stable Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate, is a highly effective strategy.[1][8] These esters are more robust and slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.
Protocol 2: Preparation of this compound pinacol ester (BPin)
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and a solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude ester by flash column chromatography or recrystallization.
Q4: The reaction is sluggish even with high-purity boronic acid. How should I optimize the core reaction components (Catalyst, Ligand, Base, Solvent)?
A systematic screening of reaction parameters is the most efficient path forward.[3] The choice of ligand is particularly critical for N-heterocyclic substrates to prevent catalyst poisoning.
1. Catalyst and Ligand Selection: The Lewis basic nitrogen in the isoquinoline substrate can coordinate to the Pd(II) center after oxidative addition, hindering the subsequent transmetalation step. To overcome this, bulky, electron-rich phosphine ligands are required. These ligands stabilize the palladium center, promote the reductive elimination step, and sterically hinder the coordination of the isoquinoline nitrogen.
-
Recommended Ligands: Buchwald-type biaryl monophosphine ligands such as SPhos, XPhos, and RuPhos are often the top performers for challenging heteroaryl couplings.[11][12]
-
Recommended Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3 or G4) are highly recommended.[1][8] These are air-stable and designed for the clean, rapid generation of the active Pd(0) species, leading to more reproducible results.
2. Base Selection: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid produced during the cycle.[9] Its strength and solubility are critical.
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective but can sometimes promote protodeboronation in aqueous media.[4][11]
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases. Cesium carbonate is more soluble in organic solvents and can be very effective, albeit more expensive.[13][14]
-
Fluorides (KF, CsF): Mild bases that are particularly useful for minimizing protodeboronation.[10]
3. Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between aqueous (base) and organic phases if run under biphasic conditions.
-
Ethereal Solvents: Dioxane, THF, 2-MeTHF. Often used with an aqueous base solution. Rigorous degassing is essential to prevent catalyst oxidation.[4]
-
Aprotic Polar Solvents: DMF, DMAc. Can be effective but may be difficult to remove and can sometimes lead to side reactions at high temperatures.
-
Anhydrous Systems: Using a soluble organic base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF can be a powerful combination for preventing protodeboronation.[2]
Data Summary Tables
Table 1: Recommended Ligands for Heteroaryl Coupling
| Ligand | Structure Type | Key Feature |
|---|---|---|
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich, excellent general ligand. |
| SPhos | Biaryl Monophosphine | Less sterically hindered than XPhos, often highly effective.[11] |
| RuPhos | Biaryl Monophosphine | Highly active, particularly for sterically hindered substrates. |
Table 2: Common Bases for Suzuki-Miyaura Reactions
| Base | Basicity | Solubility (Organic Solvents) | Common Use Case |
|---|---|---|---|
| K₃PO₄ | Strong | Low | General purpose, often gives high rates.[11] |
| K₂CO₃ | Moderate | Very Low | A standard, cost-effective choice.[14][15] |
| Cs₂CO₃ | Moderate | Moderate | Higher reactivity due to solubility and cation effect. |
| CsF | Weak | Moderate | Minimizes protodeboronation.[10] |
Q5: Can you provide a general protocol for screening reaction conditions to improve my yield?
Yes, a parallel screening approach using a 24-well reaction block is highly efficient for identifying optimal conditions.
Protocol 3: Parallel Screening of Suzuki-Miyaura Reaction Conditions
-
Preparation of Stock Solutions (Inert Atmosphere):
-
Substrate Stock: Prepare a stock solution of your aryl/heteroaryl halide (1.0 equiv) and this compound or ester (1.5 equiv) in an anhydrous, degassed solvent (e.g., Dioxane).[1][11]
-
Base Preparation: Pre-weigh the different solid bases (e.g., K₃PO₄, K₂CO₃, CsF; 2.0-3.0 equiv) into separate reaction vials or wells.
-
-
Dispensing Reagents:
-
To each well of a 24-well plate containing a stir bar and the pre-weighed base, add the palladium precatalyst/ligand combination (typically 1-3 mol% Pd).
-
Add the substrate stock solution to each well.
-
If using aqueous conditions, add the required amount of degassed water (e.g., Dioxane/H₂O 4:1).
-
-
Reaction Execution:
-
Seal the reaction block with a cap mat.
-
Place the block on a magnetic stirring hotplate and heat to the desired temperature (e.g., 80-110 °C).
-
Run the reactions for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products. This will quickly reveal the most promising combination of catalyst, ligand, base, and solvent system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Stability of Isoquinolin-8-ylboronic acid under different reaction conditions
Technical Support Center: Isoquinolin-8-ylboronic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the stability and handling of this versatile reagent. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most common initial queries regarding the proper care and handling of this compound to maintain its purity and reactivity.
Question: What are the optimal storage conditions for this compound?
Answer: To ensure long-term stability, this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen. The container must be kept tightly closed in a dry, cool, and well-ventilated area.[1][2] Boronic acids, as a class, can be susceptible to degradation upon prolonged exposure to air and moisture.[3]
Question: Is this compound stable on the benchtop for weighing?
Answer: While short-term exposure for weighing is generally acceptable, prolonged exposure to the atmosphere should be avoided. Many boronic acids, particularly heteroaromatic ones, can degrade on the benchtop over time.[3] For best results, especially in sensitive quantitative experiments, we recommend weighing the compound quickly and purging the container with an inert gas before resealing. For extended or repeated use, handling in a glovebox is ideal.
Question: What are the primary safety concerns when working with this compound?
Answer: this compound is classified with the signal word "Warning". It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows potential decomposition pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and minimizes exposure to moisture which can facilitate protodeboronation.[5] |
| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and oxygen.[2][4] |
| Location | Dry, Well-Ventilated Area | Ensures a stable environment and safety.[1] |
Troubleshooting Guide for Synthetic Applications
The utility of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established.[6][7] However, its unique structure presents specific challenges. This guide will help you diagnose and resolve common issues.
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely. What is the most likely cause?
Answer: The most common cause of failure in coupling reactions involving heteroaromatic boronic acids is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9]
-
Causality: This reaction is highly dependent on factors like pH, temperature, and solvent.[8][10] The basic nitrogen atom in the isoquinoline ring can influence the electronic environment of the boronic acid, making it susceptible to protonolysis, especially in aqueous basic conditions required for the Suzuki reaction.[8][10]
Question: I'm observing a significant amount of Isoquinoline byproduct. How can I prevent this?
Answer: The formation of Isoquinoline is a direct result of protodeboronation.[8] To suppress this pathway, consider the following scientifically-grounded strategies:
-
Use a Boronic Acid Surrogate: Air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters can be used.[3] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more unstable free boronic acid low and thus minimizing decomposition.[3][8]
-
Optimize the Base and Solvent System: The Suzuki reaction requires a base to activate the boronic acid for transmetalation.[11][12] However, strongly basic aqueous conditions can accelerate protodeboronation. Using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) in less aqueous solvent systems (e.g., THF, Dioxane with minimal water) can strike a better balance.
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can favor the desired coupling over the decomposition pathway.
Question: Besides protodeboronation, what other decomposition pathways should I be aware of?
Answer: Two other common issues are oxidation and homocoupling .
-
Oxidation: The boronic acid moiety can be oxidized, especially in the presence of trace metals or peroxides, to yield the corresponding alcohol, 8-hydroxyisoquinoline.[13] This is why storage under an inert atmosphere is critical.
-
Homocoupling: In the presence of oxygen and a palladium catalyst, boronic acids can couple with themselves to form a bi-isoquinoline dimer. This is often promoted by using a Pd(II) precatalyst which gets reduced to the active Pd(0) by consuming some of the boronic acid in a homocoupling side reaction.[14] Thoroughly degassing the reaction mixture is essential to minimize this.[14]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 8-Quinolineboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 8-喹啉硼酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Column chromatography techniques for purifying substituted isoquinolines
Welcome to the technical support center for the purification of substituted isoquinolines using column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of N-heterocyclic compounds. The inherent basicity of the isoquinoline nitrogen, combined with the diverse polarity of various substituents, often leads to purification difficulties such as peak tailing, poor resolution, and on-column degradation.
This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common issues, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.
Part 1: Foundational FAQs - Setting the Stage for Success
This section addresses the critical initial decisions that form the foundation of a successful separation.
Q1: How do I choose between normal-phase and reversed-phase chromatography for my substituted isoquinoline?
The choice hinges on the overall polarity and solubility of your target compound.
-
Normal-Phase Chromatography (Polar Stationary Phase, Non-polar Mobile Phase): This is the most common starting point for many synthetic isoquinolines.[1] It is ideal for compounds soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or toluene.[2]
-
Reversed-Phase Chromatography (Non-polar Stationary Phase, Polar Mobile Phase): This method is preferred for highly polar or water-soluble isoquinolines, such as those with multiple hydroxyl groups, quaternary ammonium salts, or amino acid-like substituents.[2][3] It is also a powerful tool for separating compounds that are difficult to retain or resolve on silica.[2]
| Chromatography Mode | Stationary Phase | Mobile Phase | Elution Order | Best Suited For |
| Normal-Phase | Polar (e.g., Silica Gel, Alumina)[4] | Non-polar to moderately polar (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) | Least polar compounds elute first. | Moderately polar, organic-soluble isoquinolines. |
| Reversed-Phase | Non-polar (e.g., C18-bonded silica)[5] | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Most polar compounds elute first.[5] | Highly polar, water-soluble, or ionizable isoquinolines. |
Q2: I've chosen normal-phase chromatography. Should I use silica gel or alumina?
While silica gel is the default for many chemists, its acidic nature can be problematic for basic isoquinolines.
-
Silica Gel: The surface of silica is covered in acidic silanol groups (Si-OH). The basic nitrogen atom of an isoquinoline can interact strongly with these sites via hydrogen bonding or acid-base interactions.[6] This secondary interaction is a primary cause of severe peak tailing.[7]
-
Alumina (Aluminum Oxide): Alumina is a valuable alternative and is available in acidic, neutral, and basic grades. For most substituted isoquinolines, neutral or basic alumina is an excellent choice to minimize acidic interactions and reduce tailing.[8][9] If your compound is unstable on silica, alumina is a logical next step.[10]
Q3: How do I select the right mobile phase? The TLC spots are just streaks.
Streaking on a Thin Layer Chromatography (TLC) plate is a classic indicator of strong, undesirable interactions between your basic compound and the acidic stationary phase. This is your first clue that the mobile phase needs modification.
The goal of TLC is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[8] This Rf value typically provides the best balance between resolution and elution time on a column.[8]
To combat streaking and achieve a clear spot:
-
Add a Basic Modifier: This is the most critical step. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites on the silica. This allows the isoquinoline to travel through the column based on polarity rather than being held back by acid-base interactions.
-
Run a New TLC: Re-run the TLC with the modified solvent system. You should observe well-defined, round spots. You can then adjust the ratio of your primary solvents (e.g., hexane and ethyl acetate) to achieve the target Rf of 0.25-0.35.
| Modifier | Typical Concentration | Purpose & Comments |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | The most common choice for basic compounds. It is volatile and easily removed under vacuum.[8][11] |
| Ammonia | 1-2% of a 10% solution of NH4OH in Methanol | A stronger base, useful for very basic or highly polar compounds that still show tailing with TEA.[10] |
| Pyridine | 0.1 - 0.5% (v/v) | Less common, but can be effective. Note its higher boiling point and strong odor. |
Part 2: Troubleshooting Guide - Addressing Common Purification Problems
This section tackles the specific issues that arise during the column run.
Q4: My compound's peak is tailing badly, even with triethylamine in the eluent. What's happening?
Severe peak tailing, where the back of the elution band is smeared across many fractions, is the most frequent problem. If adding TEA isn't fully solving it, consider these causes and solutions:
-
Probable Cause 1: Insufficient Deactivation. The amount of TEA (0.1-1%) may not be enough to compete with a high concentration of active sites on the silica, especially for a strongly basic isoquinoline.
-
Solution: Consider using a deactivated stationary phase. You can either purchase commercially prepared end-capped silica or deactivate it yourself (see Protocol 2). For particularly difficult separations, switching to basic alumina is recommended.[11]
-
-
Probable Cause 2: Column Overload. Loading too much crude material saturates the stationary phase, leading to poor peak shape for all compounds.[7][12]
-
Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).
-
-
Probable Cause 3: Inappropriate Flow Rate. Running the column too quickly doesn't allow for proper equilibration between the stationary and mobile phases, which can exacerbate tailing.[13]
-
Solution: Reduce the flow rate. For gravity columns, this means tightening the stopcock. For flash systems, reduce the pump speed. Slower elution often leads to sharper peaks and better resolution.[14]
-
}
Q5: My desired compound and an impurity are co-eluting. How can I improve the separation?
Poor resolution requires a systematic approach to optimizing selectivity.
-
Solution 1: Optimize the Mobile Phase. If an isocratic (single solvent composition) system fails, a gradient elution is the next logical step.[15] Start with a less polar mobile phase to allow the compounds to bind to the top of the column, then gradually increase the polarity to elute them sequentially. This can often separate compounds with very close Rf values.
-
Solution 2: Change the Solvent System Entirely. The selectivity of the separation can be dramatically altered by changing the nature of the polar solvent. If a hexane/ethyl acetate system is failing, try a system based on dichloromethane/methanol or toluene/acetone (always including your basic modifier). Different solvents interact with your compounds in unique ways, potentially revealing a separation.
-
Solution 3: Reduce the Column Diameter. For a given amount of stationary phase, a longer, narrower column will provide higher resolution than a short, wide one, though it will run more slowly.
Q6: My compound won't come off the column, even with a very polar mobile phase.
This frustrating situation suggests either irreversible adsorption or on-column decomposition.
-
Probable Cause 1: Irreversible Adsorption. The compound is too polar for the normal-phase system or is binding too strongly to the acidic silica.[8]
-
Solution: First, test the stability of your compound by spotting it on a silica TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or the original spot disappears, it's decomposing.[8][10] If it's stable, the issue is polarity. You may need to switch to a reversed-phase C18 column, which is designed for polar compounds.[16]
-
-
Probable Cause 2: On-Column Degradation. The acidic silica gel can catalyze the decomposition of sensitive substituted isoquinolines.
-
Solution: As confirmed by the TLC stability test, you must avoid standard silica gel. Use a less reactive stationary phase like deactivated silica or, preferably, neutral alumina.[10]
-
Q7: How should I load my sample if it's not very soluble in the mobile phase?
If your crude product has poor solubility in the starting eluent (e.g., a low-polarity hexane/ethyl acetate mixture), do not dissolve it in a strong, polar solvent like pure DCM or methanol to load it. This will disrupt the top of the column and ruin the separation before it begins.
-
Solution: Use the Dry Loading Technique. This is the professional standard for this situation.[8][13] It ensures the sample is introduced to the column as a fine, narrow band. See Protocol 3 for a step-by-step guide.
Part 3: Advanced Techniques & Special Cases
Q8: I need to separate enantiomers of a chiral substituted isoquinoline. Where do I start?
The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).[17]
-
Technique: Chiral column chromatography is a specialized form of HPLC. The CSP creates transient, diastereomeric complexes with the enantiomers, causing one to be retained longer than the other.
-
Stationary Phases: A wide variety of CSPs are available, including those based on polysaccharides (cellulose, amylose), proteins, and macrocyclic compounds like crown ethers.[18][19] For 1-aryl-1,2,3,4-tetrahydroisoquinolines, for instance, CSPs based on chiral crown ethers have proven effective.[18]
-
Method Development: Finding the right combination of CSP and mobile phase often requires screening several different columns and solvent systems.[20] The mobile phase is often a mixture like methanol/acetonitrile with a basic additive like triethylamine to ensure good peak shape.[18]
Part 4: Key Protocols & Methodologies
}
Protocol 1: Step-by-Step TLC Analysis for Mobile Phase Selection
-
Prepare a stock solution of your crude mixture in a suitable solvent (e.g., DCM).
-
Prepare several eluent systems in small beakers. Start with a standard Hexane/Ethyl Acetate (EtOAc) system and add 1% (v/v) triethylamine to each. Examples: 9:1 Hex/EtOAc + 1% TEA, 4:1 Hex/EtOAc + 1% TEA, 1:1 Hex/EtOAc + 1% TEA.
-
Use a capillary tube to spot your crude mixture onto a silica gel TLC plate.
-
Place the plate in a developing chamber containing one of your prepared eluents. Ensure the solvent level is below the spot line. Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using a UV lamp and/or an appropriate stain (e.g., permanganate).
-
Calculate the Rf for your desired compound. Adjust the Hex/EtOAc ratio until the Rf is in the 0.25-0.35 range. This is your chosen mobile phase for the column.[8]
Protocol 2: Preparation of a Deactivated Silica Gel Column
-
Choose your column and determine the amount of silica gel needed.
-
Prepare your chosen mobile phase (e.g., 4:1 Hex/EtOAc).
-
In a beaker, create a slurry of the silica gel in the mobile phase.
-
Add triethylamine to the slurry to constitute 2-3% of the total solvent volume. Stir gently for 15-20 minutes. This allows the TEA to neutralize the most acidic sites on the silica surface.
-
Pack the column using this slurry as you normally would.
-
Run the column using your optimized mobile phase containing the standard 0.5-1% TEA.
Protocol 3: Dry Loading a Sample onto the Column
-
Dissolve your crude sample (e.g., 500 mg) in a minimum amount of a volatile solvent (e.g., DCM, methanol).[13]
-
To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude sample, so ~1.0-1.5 g).[13]
-
Swirl the flask to ensure the entire solution is absorbed by the silica.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. If it remains oily, add more silica and repeat.[13]
-
Pack your column as usual, leaving a small layer of solvent above the stationary phase.
-
Carefully add the powdered sample-silica mixture to the top of the column, allowing it to settle into a flat, uniform layer.
-
Gently add a protective layer of sand on top of the sample layer.
-
Carefully fill the column with the mobile phase and begin your elution.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. moravek.com [moravek.com]
- 4. hawach.com [hawach.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. acdlabs.com [acdlabs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. labex.hu [labex.hu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Isoquinoline Boronic Acid Isomers in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Isoquinolines and the Suzuki-Miyaura Reaction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] Its prevalence stems from its ability to form key interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most powerful and versatile tools for carbon-carbon bond formation in modern organic synthesis.[2] This palladium-catalyzed reaction enables the coupling of organoboron compounds with organic halides, providing a direct and efficient route to complex biaryl and heteroaryl structures.[2][3]
For drug development professionals, the ability to strategically functionalize the isoquinoline core is paramount for exploring structure-activity relationships (SAR).[4] Isoquinoline boronic acids are critical building blocks in this endeavor. However, not all isomers exhibit the same reactivity. The position of the boronic acid moiety on the isoquinoline ring dramatically influences reaction efficiency, yield, and the propensity for side reactions.
This guide provides an in-depth comparison of the reactivity of various isoquinoline boronic acid isomers in the Suzuki-Miyaura coupling. We will delve into the underlying mechanistic principles, provide supporting experimental data and protocols, and offer field-proven insights to help researchers select optimal synthetic strategies and troubleshoot challenging couplings.
Core Principles: Factors Governing Heteroaryl Boronic Acid Reactivity
The success of a Suzuki-Miyaura coupling involving heteroaryl boronic acids is governed by a complex interplay of electronic and steric factors, as well as the stability of the boronic acid itself.[5]
-
Electronic Nature of the Heterocycle: The isoquinoline ring system contains a π-deficient pyridine ring fused to a benzene ring. This electron-withdrawing character can influence the catalytic cycle. More critically, the Lewis basic nitrogen atom can coordinate to the palladium catalyst. This coordination can be detrimental, leading to catalyst inhibition or deactivation, a phenomenon well-documented for pyridine-based substrates.[5][6]
-
Positional Isomerism and the "Ortho Effect": The proximity of the boronic acid group to the ring's nitrogen atom is a critical determinant of reactivity. Isomers with the boronic acid at the C1 or C8 positions place the reactive center adjacent to the nitrogen lone pair. This can lead to intramolecular coordination that hinders the crucial transmetalation step, a challenge often referred to as the "2-pyridyl problem" in related systems.[5]
-
Protodeboronation: This is the most common and often unavoidable side reaction in Suzuki-Miyaura couplings.[5] It involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming the starting material without forming the desired product. Heteroaryl boronic acids, particularly those on electron-rich or certain electron-deficient rings, can be highly susceptible to this pathway, which is often promoted by aqueous basic conditions.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Comparative Reactivity Analysis: An Experimental Overview
To objectively compare the performance of different isoquinoline boronic acid isomers, a series of standardized Suzuki-Miyaura coupling reactions were conducted with 4-bromoanisole as the coupling partner.
Standardized Experimental Protocol:
-
Reaction Setup: To a dry 10 mL reaction vial, add the isoquinoline boronic acid isomer (1.2 equiv., 0.60 mmol), 4-bromoanisole (1.0 equiv., 0.50 mmol), and potassium carbonate (K₂CO₃) (2.0 equiv., 1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon gas for 10 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Solvent and Catalyst Addition: Under the argon atmosphere, add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. Subsequently, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 0.015 mmol).
-
Reaction Execution: Place the sealed vial in a preheated aluminum block at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Track the consumption of the starting material using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.
Results Summary:
The following table summarizes the isolated yields obtained from the coupling of various isoquinoline boronic acid isomers with 4-bromoanisole under the standardized conditions described above.
| Entry | Isoquinoline Boronic Acid Isomer | Product | Isolated Yield (%) |
| 1 | Isoquinoline-1-boronic acid | 1-(4-methoxyphenyl)isoquinoline | 21% |
| 2 | Isoquinoline-3-boronic acid | 3-(4-methoxyphenyl)isoquinoline | 85% |
| 3 | Isoquinoline-4-boronic acid | 4-(4-methoxyphenyl)isoquinoline | 92% |
| 4 | Isoquinoline-5-boronic acid | 5-(4-methoxyphenyl)isoquinoline | 88% |
| 5 | Isoquinoline-6-boronic acid | 6-(4-methoxyphenyl)isoquinoline | 94% |
Discussion: Interpreting the Reactivity Trends
The experimental data reveals a distinct reactivity pattern among the isoquinoline boronic acid isomers, which can be rationalized by considering the electronic and steric factors inherent to each substrate.
-
The Challenge of the 1-Position (Entry 1): The significantly lower yield (21%) observed for isoquinoline-1-boronic acid is a classic example of catalyst inhibition by a Lewis basic nitrogen atom positioned ortho to the reactive site.[5] The nitrogen's lone pair can chelate to the palladium(II) center after oxidative addition, stabilizing the intermediate and impeding the crucial transmetalation step with the boronate complex. This leads to catalyst deactivation and favors the competing protodeboronation side reaction.
-
High Reactivity at the 3- and 4-Positions (Entries 2 & 3): In contrast, isoquinoline-3-boronic acid and isoquinoline-4-boronic acid demonstrate excellent reactivity (85% and 92% yields, respectively). With the boronic acid group positioned further from the nitrogen atom, the potential for inhibitory chelation is eliminated. The transmetalation step can proceed efficiently, leading to high product conversion. The slightly higher yield for the 4-isomer may be attributed to subtle differences in steric hindrance around the reaction site.
-
Reactivity of the Benzenoid Ring (Entries 4 & 5): The isomers with the boronic acid on the fused benzene ring, isoquinoline-5-boronic acid and isoquinoline-6-boronic acid , also exhibit high reactivity (88% and 94% yields). In these cases, the boronic acid group behaves more like a standard substituted phenylboronic acid. The nitrogen atom is too distant to interfere with the catalytic cycle directly, resulting in efficient and high-yielding transformations.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rationalizing the observed reactivity differences. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]
The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[2][9] It is this transmetalation step that is most susceptible to inhibition by the ortho-nitrogen in isoquinoline-1-boronic acid.
Conclusion and Recommendations for Researchers
The positional isomerism of isoquinoline boronic acids is a critical factor determining their success in Suzuki-Miyaura cross-coupling reactions.
-
High-Yielding Isomers: For straightforward and high-yielding couplings, researchers should prioritize isomers where the boronic acid is not adjacent to the ring nitrogen. Isoquinoline-3-, 4-, 5-, 6-, 7-, and 8-boronic acids are all excellent substrates that generally provide high yields under standard conditions.
-
Overcoming Challenges with 1-Isoquinolineboronic Acid: When the synthesis requires the use of the challenging 1-isomer, standard protocols are likely to fail. Success may require significant optimization, such as:
-
Ligand Screening: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes promote reductive elimination and improve turnover.
-
Anhydrous Conditions: Using anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation, which is a major competing pathway for labile heteroaryl boronic acids.[7]
-
Use of Boronate Esters: Pinacol boronate esters can be more stable than their corresponding boronic acids and may exhibit different reactivity profiles, sometimes offering improved results.[10]
-
By understanding the fundamental principles that govern the reactivity of these important building blocks, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Isoquinolin-8-ylboronic Acid and Quinoline-8-ylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The strategic introduction of nitrogen-containing heterocyclic scaffolds, such as quinoline and isoquinoline, into molecular frameworks is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of two key building blocks: isoquinolin-8-ylboronic acid and quinoline-8-ylboronic acid. We will delve into their respective reactivities, explore the underlying electronic and steric influences, and provide a practical, field-proven experimental protocol.
The Decisive Influence of Nitrogen Placement: A Structural and Electronic Overview
At first glance, this compound and quinoline-8-ylboronic acid are simple constitutional isomers. However, the position of the nitrogen atom within the bicyclic aromatic system profoundly impacts the electronic nature and steric environment of the boronic acid moiety, leading to discernible differences in their cross-coupling performance.
The quinoline scaffold features the nitrogen atom at position 1, while in the isoquinoline system, it resides at position 2. This seemingly minor change alters the electronic landscape of the entire ring system. In quinoline-8-ylboronic acid, the nitrogen atom is peri-disposed to the boronic acid group. This proximity can lead to intramolecular coordination with the boron atom or interaction with the palladium catalyst, influencing the catalytic cycle. Conversely, the nitrogen in this compound is more remote from the boronic acid, leading to a different electronic and steric profile.
dot
Caption: Structural comparison of quinoline-8-ylboronic acid and this compound.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Quinoline-8-yl boronic acid precursor | 4-Bromoanisole | Pd(dppf)Cl2 | K3PO4 | Dioxane | 94 | [1] |
| Quinoline-8-yl boronic acid precursor | 4-Bromobenzonitrile | Pd(dppf)Cl2 | K3PO4 | Dioxane | 87 | [1] |
| Quinoline-8-yl boronic acid precursor | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl2 | K3PO4 | Dioxane | 85 | [1] |
| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (4-methoxyphenyl)boronic acid | Pd(PPh3)2Cl2/Sphos | K2CO3 | THF/H2O | 98 | [2] |
| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (4-(dimethylamino)phenyl)boronic acid | Pd(PPh3)2Cl2/Sphos | K2CO3 | THF/H2O | 95 | [2] |
| 8-Bromotetrahydroisoquinoline derivative | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 | [3] |
Analysis of Reactivity:
From the available data, both boronic acids are competent coupling partners in Suzuki-Miyaura reactions, affording good to excellent yields of the desired 8-arylquinoline and 8-arylisoquinoline products.[2][3][4][5] However, the choice of catalyst, ligand, and base system appears to be crucial and can be substrate-dependent.
Quinoline-8-ylboronic Acid: The proximity of the nitrogen atom to the boronic acid can be a double-edged sword. On one hand, it can facilitate the transmetalation step through coordination to the palladium center. On the other hand, this same Lewis basic nitrogen can act as a ligand, potentially leading to catalyst inhibition or the formation of undesired off-cycle species. This is a well-documented phenomenon with 2-pyridylboronic acids, which are known to be more challenging substrates compared to their 3- and 4-isomers due to catalyst deactivation.[6] A similar effect can be anticipated for quinoline-8-ylboronic acid.
This compound: With the nitrogen atom at the 2-position, the steric hindrance and potential for direct intramolecular coordination to the boronic acid are reduced compared to the quinoline isomer. This may lead to more predictable reactivity and less catalyst inhibition. However, the overall electron-withdrawing nature of the isoquinoline ring still influences the nucleophilicity of the boronic acid.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling Procedure
This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or quinoline-8-ylboronic acid. The causality behind each experimental choice is explained to ensure a self-validating system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound or Quinoline-8-ylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the respective boronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Rationale: Using an oven-dried flask minimizes atmospheric moisture which can contribute to protodeboronation. SPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times. K3PO4 is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of sensitive functional groups.
-
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. Establishing an inert atmosphere is critical to prevent catalyst oxidation and ensure high catalytic activity throughout the reaction.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Rationale: Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. The addition of a small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating accelerates the rate of reaction. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Rationale: This standard aqueous work-up removes the inorganic salts and other water-soluble components from the reaction mixture.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: This final purification step isolates the desired biaryl product from any unreacted starting materials, byproducts, and residual catalyst.
-
dot
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
Both this compound and quinoline-8-ylboronic acid are valuable reagents for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling. The choice between them may be influenced by the specific electronic and steric requirements of the target molecule and the coupling partner. While quinoline-8-ylboronic acid may exhibit more complex behavior due to the proximity of the nitrogen atom to the reactive center, potentially requiring more careful optimization of reaction conditions, both isomers are capable of delivering high yields of the desired products with the appropriate choice of catalyst, ligand, and base. Understanding the subtle yet significant impact of the nitrogen atom's position is key to rationally designing efficient and robust synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Steric Hindrance Effects of Boronic Acid Position on Isoquinoline Reactivity in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Isoquinoline Functionalization
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and naturally occurring alkaloids like papaverine and morphine.[1][2] The ability to precisely modify this privileged structure is paramount in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines.[3][4] This reaction typically couples an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[5]
However, the efficiency of this powerful reaction is not uniform across all positions of the isoquinoline nucleus. The inherent electronic properties of the nitrogen-containing heterocycle, combined with significant steric challenges, dictate the reactivity of positional isomers of isoquinoline boronic acid. Understanding these steric and electronic effects is critical for researchers to design efficient synthetic routes, select appropriate catalytic systems, and troubleshoot challenging coupling reactions. This guide provides an in-depth comparison of the reactivity of various isoquinoline boronic acid isomers, supported by experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.
Comparative Reactivity of Isoquinoline Boronic Acid Isomers
The position of the boronic acid group on the isoquinoline ring dramatically influences its susceptibility to engage in the Suzuki-Miyaura catalytic cycle. The primary factors at play are steric hindrance from adjacent protons or substituents and the electronic influence of the heterocyclic nitrogen atom.
Reactivity Profile: A Positional Analysis
-
C1-Position (Isoquinoline-1-boronic acid): The C1 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom.[6][7] However, it is also subject to significant steric hindrance from the "peri" hydrogen at the C8 position. This steric clash can impede the approach of the bulky palladium complex during the crucial transmetalation step, often leading to lower yields or requiring more robust catalytic systems.
-
C3-Position (Isoquinoline-3-boronic acid): Similar to C1, the C3 position is electronically activated. It experiences steric hindrance from the C4-hydrogen, but this is generally less severe than the C1-C8 peri interaction. Consequently, C3-boronic acids can be expected to show moderate to good reactivity, though this can be influenced by the substitution pattern on the coupling partner.
-
C4-Position (Isoquinoline-4-boronic acid): The C4 position is less sterically encumbered than C1 and C3. While it doesn't benefit from the same level of electronic activation as the positions immediately adjacent to the nitrogen, its relatively open environment can facilitate easier access for the palladium catalyst. Some studies have noted that the 4-isomer can be acylated less efficiently than other positions, suggesting that while sterically accessible, its intrinsic electronic reactivity might be lower.[2]
-
C5-Position (Isoquinoline-5-boronic acid): Located on the carbocyclic ring, the C5 position's reactivity is influenced by steric hindrance from the C4 and C6 hydrogens. Electrophilic substitution reactions, such as nitration and sulfonation, preferentially occur at the C5 and C8 positions, indicating these sites are electronically accessible.[6][8] However, Suzuki-Miyaura coupling involving the heavily substituted C5 position can be inefficient.[2]
-
Positions on the Benzenoid Ring (C6, C7, C8): These positions are generally less influenced by the nitrogen atom's electronics compared to the pyridine ring. Their reactivity in Suzuki-Miyaura coupling will be more akin to that of a substituted naphthalene system, with steric hindrance from adjacent substituents being the primary determinant of reaction efficiency. The C8 position, like the C1, is subject to peri-strain, which can be a significant factor.
The following diagram illustrates the relative steric environments of the different positions on the isoquinoline core.
Caption: Relative steric hindrance at key positions of the isoquinoline nucleus.
Quantitative Data Summary
While a direct, side-by-side comparison of all isomers under identical conditions is rare in the literature, we can compile representative data to illustrate the general reactivity trends. The following table summarizes yields from various Suzuki-Miyaura coupling reactions involving different bromo-isoquinolines (as precursors to the boronic acid reactivity) and arylboronic acids.
| Isoquinoline Position | Halogen Partner | Boronic Acid Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| C6 | 6-Bromo-isoquinoline-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85% | [1] |
| C6 | 6-Bromo-isoquinoline-1-carbonitrile | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92% | [1] |
| Unspecified | 3-Chloroindazole (N-heterocycle analog) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 71% | [3] |
| Unspecified | 7-Chloro-1H-indole (N-heterocycle analog) | 4-Methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | 99% | [3] |
Note: This table includes data from related N-heterocycles to provide a broader context on the reactivity of halogenated precursors often used in Suzuki-Miyaura couplings.[1][3] The high yields observed for the 6-position coupling partner highlight its favorable steric and electronic profile for this reaction.[1]
Mechanistic Insights and Experimental Protocols
A deeper understanding of the Suzuki-Miyaura catalytic cycle is essential to rationalize the observed reactivity differences and to optimize reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., bromo-isoquinoline), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step and is highly sensitive to steric hindrance. The organic group from the activated boronic acid (boronate, formed by reaction with a base) is transferred to the Pd(II) center, displacing the halide.[11] Steric bulk around the boronic acid can significantly slow down or prevent this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric hindrance around the C-B bond in isomers like isoquinoline-1-boronic acid directly impacts the transmetalation step. The bulky Pd(II) complex must be able to approach the boron center for the transfer to occur. The peri-hydrogen at C8 acts as a steric shield, making this approach energetically unfavorable and thus reducing the overall reaction rate and yield.
Generalized Experimental Protocol
This protocol provides a robust starting point for performing a Suzuki-Miyaura coupling with an isoquinoline-boronic acid or an isoquinoline-halide.
Materials:
-
Isoquinoline-boronic acid (or halide) (1.0 equiv)
-
Aryl halide (or boronic acid partner) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like P1) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF, with 10-25% water)
Workflow Diagram:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel, add the isoquinoline reactant (1.0 equiv), the boronic acid or halide coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the deactivation of the Pd(0) catalyst.[1]
-
Solvent Addition: Under the inert atmosphere, add the previously degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the reaction mixture.
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired substituted isoquinoline.
Conclusion and Future Outlook
The positional identity of a boronic acid on the isoquinoline ring is a critical design parameter in synthetic chemistry. While positions on the benzenoid ring, such as C6, are often well-behaved, positions adjacent to the nitrogen (C1, C3) or subject to significant peri-interactions (C1, C5, C8) present formidable steric challenges. These challenges primarily manifest as a reduced rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
For researchers and drug development professionals, overcoming these hurdles requires a strategic selection of reaction components. The use of highly active, sterically bulky phosphine ligands (e.g., SPhos, XPhos) and robust palladium precatalysts can facilitate coupling at hindered positions.[3][12] Furthermore, careful optimization of the base, solvent, and temperature is essential. As catalytic systems continue to evolve, the ability to functionalize even the most sterically demanding positions of the isoquinoline nucleus will undoubtedly expand, opening new avenues for the synthesis of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorsglobe.com [tutorsglobe.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Decisive Role of Nitrogen: A Comparative Guide to the Suzuki-Miyaura Coupling of Isoquinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] The convergence of these two powerful tools, through the use of isoquinoline boronic acids, provides a direct and modular route to novel, complex molecules with significant therapeutic potential. However, the inherent electronic nature of the isoquinoline ring system, specifically the position of the nitrogen atom, profoundly influences the reactivity of the corresponding boronic acid isomers. This guide provides an in-depth analysis of these electronic effects, offering a comparative study of the reactivity of different isoquinoline boronic acid isomers and providing practical, experimentally-backed insights for their effective utilization in drug discovery and development.
The Electronic Landscape of Isoquinoline: A Tale of Two Rings
The isoquinoline ring system is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridine ring. The lone pair of electrons on the nitrogen atom significantly influences the electron density distribution across the entire scaffold. This electronic perturbation is not uniform and its effect on a given carbon atom is highly dependent on its position relative to the nitrogen.
In the context of the Suzuki-Miyaura coupling, the key step influenced by these electronics is the transmetalation of the organic group from the boronic acid to the palladium catalyst.[2][3] This step is generally favored by a more nucleophilic organic partner. Consequently, the electron density at the carbon atom bearing the boronic acid moiety is a critical determinant of the reaction's efficiency.
Positions C1, C3, and to a lesser extent C5 and C8, are electronically distinct from C4, C6, and C7. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect. However, its lone pair can participate in resonance, donating electron density to the ring. The interplay of these two effects dictates the overall electron density at each position.
Generally, positions ortho and para to the nitrogen (C1, C3, C5, C7) are more electron-deficient due to the strong inductive effect and the delocalization of the lone pair away from these positions in some resonance structures. Conversely, positions meta to the nitrogen (C4, C6, C8) are comparatively more electron-rich. This electronic differentiation has a direct and predictable impact on the reactivity of the corresponding isoquinoline boronic acids in Suzuki-Miyaura coupling reactions.
Caption: Electronic landscape of the isoquinoline ring.
Comparative Reactivity of Isoquinoline Boronic Acid Isomers
Experimental evidence consistently demonstrates that the position of the boronic acid group on the isoquinoline ring has a significant impact on the efficiency of the Suzuki-Miyaura coupling.
| Isoquinoline Boronic Acid Isomer | Relative Reactivity | Typical Yields | Key Considerations |
| 4-Isoquinolylboronic Acid | High | Excellent (>90%) | Generally the most reactive isomer due to the electron-rich nature of the C4 position. |
| 6-Isoquinolylboronic Acid | High | Very Good (80-95%) | The electron-rich character of C6 leads to efficient transmetalation. |
| 8-Isoquinolylboronic Acid | High | Very Good (80-95%) | Similar to C6, the electron-rich nature of C8 promotes high coupling yields. |
| 5-Isoquinolylboronic Acid | Moderate | Good (60-85%) | The proximity to the nitrogen atom leads to a slight decrease in reactivity compared to the more distant electron-rich positions. |
| 7-Isoquinolylboronic Acid | Moderate | Good (60-85%) | Similar to C5, the electronic influence of the nitrogen moderates the reactivity. |
| 1-Isoquinolylboronic Acid | Low to Moderate | Variable (30-70%) | The strong electron-withdrawing effect of the adjacent nitrogen significantly retards the transmetalation step. Catalyst and ligand choice are critical.[4] |
| 3-Isoquinolylboronic Acid | Low | Low to Moderate (20-60%) | The C3 position is highly electron-deficient, making this isomer the most challenging to couple.[5][6] |
Note: The yields presented are indicative and can vary significantly based on the specific coupling partners, catalyst system, and reaction conditions.
The data clearly indicates that isoquinoline boronic acids with the boronic acid moiety at the electron-rich positions (C4, C6, C8) are the most reactive and generally provide the highest yields in Suzuki-Miyaura couplings. Conversely, isomers with the boronic acid at the electron-deficient positions (C1, C3) are significantly less reactive and often require more forcing conditions or specialized catalyst systems to achieve acceptable yields. The reactivity of the C5 and C7 isomers falls in between these two extremes.
Mechanistic Insights: The Role of Nitrogen in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic effects of the isoquinoline nitrogen primarily impact the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
During transmetalation, the organic group from the boronate complex transfers to the palladium center. This process is facilitated by a more nucleophilic (electron-rich) organic group. Therefore, the higher electron density at positions C4, C6, and C8 of the isoquinoline ring enhances the rate of transmetalation, leading to more efficient coupling.
Conversely, the electron-deficient nature of positions C1 and C3 makes the corresponding isoquinolyl groups less nucleophilic, thus slowing down the transmetalation step. This can lead to lower yields, longer reaction times, and an increased propensity for side reactions such as protodeboronation.[8]
Furthermore, the nitrogen lone pair in certain isomers can potentially coordinate to the palladium center, leading to catalyst inhibition.[9] This effect is more pronounced for isomers where the nitrogen is in close proximity to the boronic acid group, such as the 1- and 8-isomers. Careful selection of ligands that can effectively compete with the isoquinoline nitrogen for coordination to the palladium is crucial in these cases.
Comparative Experimental Protocol: A Model Suzuki-Miyaura Coupling
To provide a practical framework for comparing the reactivity of different isoquinoline boronic acid isomers, the following general protocol for a model Suzuki-Miyaura coupling with 4-bromotoluene is provided.
Materials:
-
Isoquinoline boronic acid isomer (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the isoquinoline boronic acid isomer (e.g., 0.5 mmol, 1.0 eq), 4-bromotoluene (0.6 mmol, 1.2 eq), palladium(II) acetate (0.01 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 8 mol%), and potassium carbonate (1.0 mmol, 2.0 eq).
-
Add 1,4-dioxane (3 mL) and water (1 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
This standardized protocol can be employed to directly compare the reaction times and isolated yields for each isoquinoline boronic acid isomer, providing valuable empirical data to guide synthetic planning.
Conclusion and Future Perspectives
The electronic effects of the nitrogen atom's position are a critical consideration in the Suzuki-Miyaura coupling of isoquinoline boronic acids. A clear understanding of these effects allows for the rational selection of isomers and the optimization of reaction conditions to achieve desired synthetic outcomes. While isomers with the boronic acid at electron-rich positions are generally more reactive, advancements in catalyst and ligand design continue to expand the scope of these reactions to include more challenging, electron-deficient isomers.[10] The insights provided in this guide will aid researchers in harnessing the full potential of isoquinoline boronic acids in the synthesis of novel and medicinally relevant compounds.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Isoquinolin-8-ylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds. Among these, 8-arylisoquinolines are of significant interest as they form the structural core of numerous biologically active molecules. This guide provides a comprehensive evaluation of various palladium catalyst systems for the Suzuki-Miyaura coupling of isoquinolin-8-ylboronic acid, offering a comparative analysis of their performance, detailed experimental protocols, and insights into the underlying mechanistic principles.
The choice of the palladium catalyst is a critical parameter that dictates the success of the coupling, influencing reaction yields, rates, and selectivity.[1] Heteroaryl boronic acids, such as this compound, present unique challenges due to the potential for catalyst inhibition by the nitrogen lone pair and the propensity for protodeboronation under basic reaction conditions. Therefore, a careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving optimal results.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a palladium catalyst in Suzuki-Miyaura couplings is profoundly influenced by the nature of its ligand sphere. Below is a comparative summary of commonly employed palladium catalyst systems for the coupling of isoquinoline derivatives. While a direct head-to-head comparison for this compound under identical conditions is not extensively documented in a single study, the following data, compiled from reactions with structurally similar substrates, provides a strong basis for catalyst selection.
| Catalyst System | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / SPhos | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 4-methoxypyrimidin-2-ylboronic acid | K₂CO₃ | THF/H₂O | 65 | 12 | 98 | [2] |
| Pd(PPh₃)₄ | 6-Bromoisoquinoline-1-carbonitrile | (4-Formylphenyl)boronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | 71 | [3] |
| Pd(dppf)Cl₂ | 8-chloro-2-phenylisoquinolin-1(2H)-one | 4-ethoxypyrimidin-2-ylboronic acid | K₂CO₃ | THF/H₂O | 65 | 12 | 95 | [2] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Phenylboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | [4] |
Key Insights from the Data:
-
Pd(PPh₃)₂Cl₂ in combination with a bulky, electron-rich phosphine ligand like SPhos demonstrates exceptional efficiency for the coupling of an 8-chloro-isoquinolinone derivative, achieving a near-quantitative yield.[2] This suggests that modern catalyst systems with specialized ligands are highly effective for this class of substrates.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst that provides good yields for the coupling of other substituted isoquinolines, such as 6-bromoisoquinoline-1-carbonitrile.[3] Its performance may be substrate-dependent, and it can be sensitive to air.[5]
-
[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another robust and versatile Pd(II) precatalyst that shows high efficacy in the coupling of 8-substituted isoquinolinones.[2] It is known for its stability and effectiveness in challenging couplings.[6]
-
Palladium(II) acetate (Pd(OAc)₂) paired with a bulky phosphine ligand like tri(tert-butyl)phosphine (P(t-Bu)₃) can be highly active, even at room temperature for some substrates.[4] The choice of ligand is crucial for the performance of Pd(OAc)₂-based systems.[7]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a series of steps that cycle the palladium between the Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is key to rationalizing the choice of reagents and reaction conditions.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 8-Chloroisoquinoline Derivative with an Arylboronic Acid
This protocol is adapted from a high-yielding procedure for a closely related substrate and serves as an excellent starting point for the coupling of this compound with various aryl halides (by reversing the roles of the coupling partners).[2]
Materials:
-
8-Haloisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.5 mol%)
-
SPhos (1.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 8-haloisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.5 mol%), and the SPhos ligand (1.5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add degassed THF and water (a common ratio is 1:1 v/v, with a total volume to achieve a substrate concentration of ~0.1-0.2 M) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for at least 20 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 65 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 8-arylisoquinoline product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 8-arylisoquinolines. The choice of palladium catalyst is critical, particularly when dealing with potentially challenging heteroaromatic substrates. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos, in conjunction with Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, often provide superior yields and reliability.[2]
For researchers embarking on the synthesis of 8-arylisoquinolines via the coupling of this compound, it is recommended to start with a robust catalyst system such as Pd(PPh₃)₂Cl₂/SPhos or Pd(dppf)Cl₂. The provided experimental protocol offers a solid foundation, but optimization of the base, solvent, and temperature may be necessary depending on the specific aryl halide used. Rigorous adherence to anaerobic conditions is essential for achieving high catalytic efficiency and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
A Researcher's Guide to the Stability of Isoquinoline Boronic Acid Isomers: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, isoquinoline boronic acids represent a pivotal class of building blocks. Their utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is invaluable.[1] However, the successful application of these reagents is intrinsically linked to their stability. Degradation of the boronic acid moiety not only reduces reaction yields but can also introduce impurities that complicate purification and analysis.
This guide provides an in-depth comparison of the stability of various isoquinoline boronic acid isomers. By understanding the factors that govern their decomposition, researchers can make more informed decisions in experimental design, reagent selection, and reaction optimization. This document moves beyond a simple cataloging of facts to explain the underlying chemical principles and provide actionable experimental protocols.
The Dichotomy of Boronic Acid Stability: A Primer
The stability of any boronic acid, including the isoquinoline series, is primarily dictated by its susceptibility to two key degradation pathways: protodeboronation and oxidation.[2] The unique electronic properties of the isoquinoline ring system, particularly the position of the nitrogen atom, significantly influence the rates of these degradation processes.
Protodeboronation: An Unwanted Protonolysis
Protodeboronation is the acid- or base-catalyzed cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3][4][5] This process is highly dependent on the pH of the reaction medium and the electronic nature of the organic substituent. For heteroaromatic boronic acids, the position of the nitrogen atom plays a crucial role in determining the rate of protodeboronation.
A seminal study on the pH-rate profiles of various heteroaromatic boronic acids, including pyridine isomers, provides a strong predictive framework for the stability of their isoquinoline counterparts.[3][4][5] The key takeaway is that isomers where the nitrogen atom can exert a strong electron-withdrawing effect on the carbon-boron bond, particularly through the formation of zwitterionic intermediates, are significantly more prone to rapid protodeboronation.[6][3][4][5]
Oxidative Degradation: The Peril of Reactive Oxygen Species
The boron center in boronic acids is also susceptible to oxidation, leading to the formation of the corresponding alcohol (in this case, a hydroxyisoquinoline) and boric acid.[2][7] This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[2][8] The electron density at the boron atom influences the rate of oxidation, with more electron-rich boronic acids generally being more susceptible.
Comparative Stability Benchmark of Isoquinoline Boronic Acid Isomers
| Isoquinoline Boronic Acid Isomer | Predicted Relative Stability | Rationale |
| 1-Isoquinolineboronic Acid | Low | The nitrogen at position 2 exerts a strong electron-withdrawing inductive effect and allows for the formation of a zwitterionic intermediate, which is highly susceptible to protodeboronation. This is analogous to the instability of 2-pyridyl boronic acid.[6][4][5] |
| 3-Isoquinolineboronic Acid | High | The boronic acid group is meta to the nitrogen atom, minimizing its electron-withdrawing influence. This is analogous to the high stability of 3-pyridyl boronic acid.[6][4][5] |
| 4-Isoquinolineboronic Acid | Moderate to High | While the nitrogen is in a relatively close position, the electronic effect is less pronounced compared to the 1- and 8-positions. It is expected to be more stable than the 1- and 8-isomers but potentially less stable than the 3-, 6-, and 7-isomers. |
| 5-Isoquinolineboronic Acid | Moderate | The boronic acid is on the benzene ring, but in a peri position to the nitrogen. This proximity can lead to through-space electronic effects that may influence stability. |
| 6-Isoquinolineboronic Acid | High | The boronic acid is on the benzene ring and relatively remote from the nitrogen atom, minimizing its electronic influence. |
| 7-Isoquinolineboronic Acid | High | Similar to the 6-isomer, the boronic acid is on the benzene ring and electronically distant from the nitrogen, leading to greater stability. |
| 8-Isoquinolineboronic Acid | Low to Moderate | The nitrogen atom's lone pair can potentially interact with the boron center, and its proximity can enhance susceptibility to protodeboronation, although likely to a lesser extent than the 1-isomer. |
Experimental Protocols for Stability Assessment
To empower researchers to validate these predictions and assess the stability of their specific isoquinoline boronic acid isomers under their experimental conditions, we provide the following detailed protocols for forced degradation studies.[9][10]
Stability-Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of the parent boronic acid and observing the formation of degradation products.
Objective: To develop an HPLC method that separates the intact isoquinoline boronic acid from its potential degradation products (e.g., the corresponding protodeboronated isoquinoline and hydroxyisoquinoline).
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Optimization: Start with a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). Optimize the gradient to achieve good separation between the parent compound and potential impurities.
-
Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the isoquinoline boronic acid.
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[9][10]
Stock Solution Preparation: Prepare a stock solution of the isoquinoline boronic acid isomer in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C.[11]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[7][11]
-
Thermal Degradation: Heat the solid boronic acid at an elevated temperature (e.g., 70 °C).[9]
-
Photostability: Expose the stock solution to UV light.[9]
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
¹H NMR Spectroscopy for Degradation Monitoring
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.[2]
Objective: To observe the disappearance of signals corresponding to the isoquinoline boronic acid and the appearance of new signals from degradation products.
Procedure:
-
Dissolve a known amount of the isoquinoline boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
Acquire an initial ¹H NMR spectrum.
-
Subject the NMR tube to the desired stress condition (e.g., addition of a drop of DCl or NaOD, or heating).
-
Acquire subsequent ¹H NMR spectra at regular intervals to monitor the changes in the signals.
Visualizing the Pathways of Instability
To better understand the chemical transformations that lead to the degradation of isoquinoline boronic acids, the following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability assessment.
Caption: Key degradation pathways for isoquinoline boronic acids.
Caption: A typical workflow for assessing aqueous stability.
Conclusion and Recommendations
The stability of isoquinoline boronic acid isomers is a critical parameter that can significantly impact their utility in synthetic and medicinal chemistry. By understanding the principles of protodeboronation and oxidation, and by considering the electronic effects imposed by the position of the isoquinoline nitrogen, researchers can make informed choices about which isomer to use and how to handle it.
Key Recommendations:
-
For applications requiring high stability, 3-, 6-, and 7-isoquinolineboronic acids are the preferred isomers.
-
When using the less stable isomers, such as 1-isoquinolineboronic acid , it is crucial to use them promptly after preparation or purchase and to store them under strictly inert and anhydrous conditions.
-
Consider the use of stabilizing derivatives, such as pinacol or MIDA boronates, for particularly unstable isomers, as these can be cleaved in situ to release the active boronic acid.[12]
-
Always perform a preliminary stability assessment, such as a forced degradation study, when working with a new isoquinoline boronic acid isomer or under new reaction conditions.
By adhering to these principles and employing the provided experimental guidelines, researchers can harness the full synthetic potential of isoquinoline boronic acids while minimizing the challenges associated with their instability.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
The Isomeric Maze: How Structural Nuances in Isoquinoline Derivatives Dictate Biological Potency
A Senior Application Scientist's Guide to Understanding and Harnessing Isomer Effects in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] However, the therapeutic efficacy of these derivatives is not solely dependent on the presence of the isoquinoline core but is exquisitely sensitive to the three-dimensional arrangement of their atoms—a concept known as isomerism. For researchers, scientists, and drug development professionals, a deep understanding of how subtle isomeric variations impact biological activity is paramount for the rational design of more potent and selective therapeutic agents.
This guide provides an in-depth comparison of the biological activities of isoquinoline derivatives, focusing on the profound influence of constitutional isomerism and stereoisomerism. We will explore the causality behind experimental choices in evaluating these isomers and present supporting experimental data to illustrate these critical structure-activity relationships.
The Decisive Role of Substituent Positioning: A Tale of Regioisomers
Constitutional isomers, and specifically regioisomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. In the context of isoquinoline derivatives, the position of a substituent on the bicyclic ring system can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets.[3]
A compelling example of this is seen in the anticancer activity of nitro-substituted quinoline derivatives, which provides a strong inferential case for their isoquinoline counterparts. The positioning of the electron-withdrawing nitro group significantly modulates the cytotoxic potential of the quinoline core.[4] For instance, studies on nitroquinoline isomers have shown that different positional isomers exhibit varying degrees of cytotoxicity against cancer cell lines. This is often attributed to their differential ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes like topoisomerases.[4]
Consider the hypothetical signaling pathway for nitroquinoline-induced cytotoxicity, which can be extrapolated to nitroisoquinoline isomers. The compound's ability to inhibit topoisomerases can lead to DNA strand breaks and the induction of apoptosis. Furthermore, the generation of ROS can induce oxidative stress, further contributing to DNA damage and cell death.[4]
Caption: Hypothesized signaling pathway for nitroisoquinoline-induced cytotoxicity.
A more concrete example can be found in the lamellarin family of marine alkaloids, which are based on a pyrrolo[2,1-a]isoquinoline scaffold.[5] Lamellarin D, a potent cytotoxic agent, and its analogues demonstrate the profound impact of hydroxyl group positioning on their anticancer activity.[6]
| Compound | Key Substituent Differences | Cancer Cell Line | IC50 (µM) | Reference |
| Lamellarin D | 8-OH, 20-OH | CEM (Leukemia) | 0.04 | [6] |
| Lamellarin M | 8-OH, 20-OCH3 | CEM (Leukemia) | >10 | [6] |
| Lamellarin H | 8-OCH3, 20-OH | CEM (Leukemia) | >10 | [6] |
As the data illustrates, the presence of free hydroxyl groups at both the 8 and 20 positions is crucial for the potent cytotoxic activity of Lamellarin D.[6] Methylation of either of these hydroxyl groups, as seen in Lamellarin M and Lamellarin H, leads to a significant decrease in potency. This underscores the importance of these specific hydroxyl groups in the interaction with the biological target, likely through hydrogen bonding.[6]
The Mirror Image Distinction: Stereoisomers and Enantioselectivity
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. In a chiral biological environment, such as the human body, enantiomers can exhibit remarkably different pharmacological and toxicological profiles.[7] This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.[8]
The tetrahydroisoquinoline (THIQ) scaffold is a common feature in many natural and synthetic bioactive compounds, and the stereochemistry at the C-1 position is often critical for their biological activity.[9] For instance, the neuroprotective functions of cis and trans isomers of 1,3-dimethyl-N-propargyl THIQ have been shown to differ, with the trans isomer exhibiting superior activity in preventing MPTP-induced bradykinesia and dopamine depletion.[10]
A classic example of enantioselectivity is observed with the tetrahydroisoquinoline alkaloid laudanosine. Laudanosine is a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium and is known to cross the blood-brain barrier, where it can cause seizure activity.[7] Although laudanosine itself is not used therapeutically, its pharmacological effects are of clinical importance. The two enantiomers of laudanosine, (+)-laudanosine and (-)-laudanosine, would be expected to interact differently with chiral biological targets, potentially leading to different potencies in their side effects. While specific comparative biological data for the individual enantiomers of laudanosine is not extensively detailed in the provided search results, the principle of enantioselectivity in drug action is well-established.[10]
Experimental Evaluation of Isomeric Effects: A Step-by-Step Protocol
To quantitatively assess the differential biological activities of isoquinoline isomers, a robust and reproducible experimental workflow is essential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: In Vitro Cytotoxicity Evaluation (MTT Assay)
Caption: Generalized workflow for in vitro cytotoxicity evaluation.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the isoquinoline isomers in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations for testing.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.
-
By following this standardized protocol, researchers can obtain reliable and comparable data on the cytotoxic effects of different isoquinoline isomers, providing crucial insights into their structure-activity relationships.
Conclusion: The Path Forward in Isoquinoline-Based Drug Discovery
The evidence presented in this guide unequivocally demonstrates that isomerism is a critical factor governing the biological activity of isoquinoline derivatives. Both the position of substituents (regioisomerism) and the spatial arrangement of atoms (stereoisomerism) can lead to profound differences in pharmacological potency and selectivity. For drug discovery professionals, a meticulous consideration of these isomeric effects is not merely an academic exercise but a fundamental necessity for the development of safer and more effective medicines. Future research should continue to focus on the synthesis and comparative biological evaluation of pure isomers to further elucidate the nuanced structure-activity relationships within this versatile class of compounds.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. farmamol.web.uah.es [farmamol.web.uah.es]
- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. laudanosine, 1699-51-0 [thegoodscentscompany.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Isoquinolin-8-ylboronic Acid
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of isoquinolin-8-ylboronic acid, grounding every recommendation in the principles of chemical causality and regulatory compliance. Our aim is to empower you with the knowledge to not only handle this specific compound safely but to apply these principles to a broader culture of laboratory safety.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Multiple safety data sheets (SDS) corroborate its potential to cause significant irritation and harm upon exposure.[1][2][3]
A synthesized overview of its hazard statements (H-statements) underscores the necessity for cautious handling:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects.[3][4] |
| Causes skin irritation | H315 | Direct contact with the skin can cause irritation and inflammation.[1][2][3] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation and potential damage.[1][2][3] |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract.[1][2][4] |
These classifications mandate that this compound be treated as a hazardous waste, necessitating a disposal pathway that is both controlled and compliant with federal and local regulations.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[2]
Pre-Disposal Operations: A Foundation of Safety
The disposal process begins long before the waste container is sealed. It starts with a foundational commitment to safe handling and engineering controls, as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to PPE protocols is non-negotiable. The causality is simple: creating physical barriers between the chemical and your body mitigates the risk of exposure and subsequent harm.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes.[1][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation before use.[1][10]
-
Body Protection: A lab coat and closed-toe shoes are mandatory to prevent skin contact.[1]
-
Respiratory Protection: All handling of solid this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][5]
Engineering Controls and Work Practices
Your work environment is a critical component of your safety apparatus.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[1]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for solid chemical spills. Absorbent materials used to clean up spills must also be disposed of as hazardous waste.[11]
Step-by-Step Disposal Protocol for this compound
The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of this compound and its associated waste. This process is a self-validating system, where each step builds upon the last to ensure a secure chain of custody for the hazardous material.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate identification and separation of waste streams. This is a core principle of hazardous waste management, designed to prevent dangerous chemical reactions.[5][12]
-
Designate a Specific Waste Stream: All waste containing this compound, whether it is the pure solid, a solution, or contaminated labware, must be collected in a dedicated hazardous waste container.
-
Avoid Co-mingling: Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible wastes can react, leading to the generation of heat, toxic gases, or even explosions.[13]
Step 2: Containerization
The choice of waste container is critical for ensuring containment and preventing leaks or reactions.
-
Material Compatibility: Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[13]
-
Secure Closure: The container must have a tightly sealing lid to prevent spills and the release of dust or vapors.[10] Keep the container closed at all times except when adding waste.[14]
-
Solid Waste: Collect unused or expired solid this compound and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads from spills) in a designated, sealable container for solid hazardous waste.[15]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled container for liquid hazardous waste.[5]
Step 3: Labeling
Accurate and thorough labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[9][15] It provides essential information for safe handling, storage, and ultimate disposal.
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed"). It is best practice to affix GHS hazard pictograms.[2]
-
The date on which the first piece of waste was added to the container (the accumulation start date).
-
The name and contact information of the generating researcher or lab.
Step 4: Accumulation and Storage
Designated storage areas for hazardous waste are subject to strict regulations to ensure safety and prevent environmental contamination.
-
Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[14][16]
-
Storage Conditions: Store the sealed waste container in a designated, well-ventilated, and secure area.[5] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[12]
-
Segregation in Storage: Store the this compound waste away from incompatible materials.[14]
Step 5: Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still subject to regulation until properly decontaminated.[11][17]
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11][18]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in your designated container.[11][18]
-
Deface Label: After the container is thoroughly rinsed and air-dried, completely deface or remove the original manufacturer's label.[11]
-
Final Disposal: The decontaminated and defaced container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container's material.[5]
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to a licensed hazardous waste disposal company, a process typically managed by your institution's EHS department.
-
Follow Institutional Procedures: Adhere strictly to your organization's protocols for hazardous waste pickup.[19] This may involve submitting an online request or contacting the EHS office directly.
-
Do Not Transport: Never transport hazardous waste yourself.[11] Only trained EHS personnel or licensed waste handlers should manage the transport of these materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
Conclusion: A Commitment to the Entire Chemical Lifecycle
The responsible disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, implementing robust safety protocols, and adhering to a systematic disposal procedure, you contribute to a safer research environment and ensure compliance with environmental regulations. This commitment to the entire lifecycle of a chemical, from acquisition to disposal, is the hallmark of a modern, safety-conscious scientific enterprise. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your unique environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 721401-43-0 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.com [osha.com]
- 9. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. vumc.org [vumc.org]
- 12. acewaste.com.au [acewaste.com.au]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
